molecular formula C7H6N2O3S B053899 Furo[3,2-b]pyridine-2-sulfonamide CAS No. 122534-72-9

Furo[3,2-b]pyridine-2-sulfonamide

Numéro de catalogue: B053899
Numéro CAS: 122534-72-9
Poids moléculaire: 198.2 g/mol
Clé InChI: ITDKKTVEHBGEKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Furo[3,2-b]pyridine is a privileged scaffold in medicinal chemistry, consisting of a furan ring fused at the third and second positions of a pyridine ring . This fused heterocyclic system has attracted remarkable attention for its wide range of pharmacological applications, and the incorporation of a sulfonamide moiety is a established strategy to enhance biological activity . The furo[3,2-b]pyridine core has been identified as a novel scaffold for highly selective kinase inhibitors and effective modulators of the Hedgehog signaling pathway . Specifically, derivatives have shown potent and cell-active inhibition of cdc-like kinases (CLKs) . Furthermore, molecular hybridization strategies that combine pyridine and sulfonamide pharmacophores, as seen in approved drugs, have been successfully employed in the design of potent anticancer agents, such as VEGFR-2 inhibitors that induce apoptosis in cancer cells . The sulfonamide group is itself a major class of therapeutic agents, noted for antitumor and antimicrobial activities, and is known to act as a critical linker or functional group in drug design, often providing both hydrogen bond donor and acceptor properties . Researchers can utilize Furo[3,2-b]pyridine-2-sulfonamide as a key building block to synthesize novel compounds for probing biological pathways and developing new therapeutic agents targeting cancers and infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Numéro CAS

122534-72-9

Formule moléculaire

C7H6N2O3S

Poids moléculaire

198.2 g/mol

Nom IUPAC

furo[3,2-b]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H2,8,10,11)

Clé InChI

ITDKKTVEHBGEKT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(O2)S(=O)(=O)N)N=C1

SMILES canonique

C1=CC2=C(C=C(O2)S(=O)(=O)N)N=C1

Origine du produit

United States
Foundational & Exploratory

The Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry: Synthesis, Kinase Inhibition, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine core has emerged as a rigid, planar, and electronically unique "privileged scaffold" in modern medicinal chemistry. As an isostere of both indole and benzofuran, it offers a highly versatile platform for drug discovery. In recent years, this scaffold has gained significant traction for its ability to yield highly selective kinase inhibitors—particularly against Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)—as well as potent modulators of the Hedgehog (Hh) signaling pathway. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological profiling of furo[3,2-b]pyridine derivatives.

Structural Rationale: The "Back-Pocket" Binding Paradigm

The integration of a nitrogen atom within the pyridine ring and an oxygen atom within the fused furan ring establishes a distinct electronic dipole and hydrogen-bonding profile. This dual heteroatom system allows furo[3,2-b]pyridines to act as potent pharmacophores.

In the context of kinase inhibition, the scaffold effectively mimics the purine core of ATP. However, the true causality behind the scaffold's success lies in its spatial geometry. Unlike traditional inhibitors that solely target the highly conserved ATP-binding hinge region, strategically substituted furo[3,2-b]pyridines (such as 3,5-disubstituted derivatives) are engineered to penetrate the less conserved "back pocket" of kinases .

Causality of Selectivity: The amino acid composition of the kinase back pocket varies significantly across the kinome. By directing substituents (e.g., aryl or alkynyl groups at the C3 and C5 positions) into this variable region, researchers can achieve exquisite on-target selectivity, minimizing off-target toxicity that typically plagues pan-kinase inhibitors.

Synthetic Methodologies

To leverage this scaffold, robust and scalable synthetic routes are required. While early methods relied on complex multi-step heteroannulations, modern approaches utilize transition-metal catalysis to construct the furan ring onto a pre-existing pyridine core .

Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines

This self-validating protocol utilizes a tandem Sonogashira cross-coupling and intramolecular heteroannulation under ultrasound irradiation .

Step 1: Reagent Preparation

  • In a dry, argon-flushed Schlenk flask, combine 3-chloro-2-hydroxypyridine (1.0 equiv), a terminal alkyne (1.2 equiv), 10% Pd/C (5 mol%), and CuI (10 mol%).

  • Causality: Pd/C provides a stable, heterogeneous source of palladium for the oxidative addition step, while CuI forms the reactive copper acetylide intermediate necessary for the transmetalation step.

Step 2: Solvent and Base Addition

  • Add degassed ethanol and triethylamine (Et₃N, 2.0 equiv).

  • Causality: Et₃N acts as both a base to neutralize the HCl byproduct generated during coupling and a ligand to stabilize the metal complexes. Degassing the solvent is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Step 3: Ultrasound-Assisted Execution

  • Subject the mixture to ultrasound irradiation at room temperature.

  • Causality: Ultrasound induces acoustic cavitation, which enhances mass transfer in the heterogeneous Pd/C system, drastically accelerating the C-C cross-coupling and the subsequent C-O bond formation (heteroannulation).

Step 4: Self-Validation & Monitoring

  • Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the 3-chloro-2-hydroxypyridine spot and the emergence of a highly UV-active, less polar spot indicates the formation of the cyclized product.

Step 5: Work-up and Structural Confirmation

  • Filter the mixture through a Celite pad to remove the Pd/C and Cu salts. Concentrate in vacuo and purify via silica gel flash chromatography.

  • Validation: Confirm the structure via ¹H NMR. The successful formation of the furo[3,2-b]pyridine core is definitively validated by the presence of a characteristic furan C3 proton singlet, typically resonating between 7.0 and 7.5 ppm.

G Start 3-Chloro-2-hydroxypyridine + Terminal Alkyne PdCu Pd/C & CuI Catalysis (C-C Coupling) Start->PdCu Sonogashira Conditions Intermediate Ortho-alkynylpyridin-2-ol Intermediate PdCu->Intermediate Cross-Coupling Cyclization Intramolecular Cyclization (C-O Bond Formation) Intermediate->Cyclization Base/Heat Product 2-Substituted Furo[3,2-b]pyridine Cyclization->Product Heteroannulation

Workflow for the one-pot synthesis of furo[3,2-b]pyridines via Sonogashira coupling.

Pharmacological Profiling & Target Engagement

Furo[3,2-b]pyridine derivatives have been successfully deployed as chemical probes and lead compounds against several high-value therapeutic targets.

Cdc2-like Kinases (CLKs)

CLKs (specifically CLK1, CLK2, and CLK4) are serine/threonine kinases that regulate pre-mRNA splicing machinery. Overexpression of CLKs is frequently observed in various malignancies, where they drive the alternative splicing of oncogenes . Furo[3,2-b]pyridines, such as the chemical probe MU1210 , exhibit potent inhibition of CLKs. By suppressing CLK activity, these compounds alter splicing events, leading to the downregulation of survival proteins and the induction of apoptosis in cancer cells.

Homeodomain-Interacting Protein Kinases (HIPKs)

Beyond CLKs, the scaffold has been optimized to yield highly selective inhibitors of HIPKs. Compounds like MU135 and MU1787 demonstrate sub-50 nM inhibitory activity against HIPK2 . HIPKs are integral to cellular stress responses, transcription regulation, and apoptosis. The ability to selectively target HIPKs over other CMGC family kinases highlights the tunable nature of the furo[3,2-b]pyridine core.

Hedgehog (Hh) Signaling Modulation

Interestingly, profiling of kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed them to be effective sub-micromolar modulators of the Hedgehog signaling pathway. These compounds act downstream of the Smoothened (SMO) receptor, providing a novel mechanism of action for combating Hh-driven cancers (e.g., basal cell carcinoma and medulloblastoma) that have developed resistance to direct SMO antagonists .

G Compound Furo[3,2-b]pyridine Derivative Kinase Cdc2-like Kinases (CLK1/2/4) Compound->Kinase Back-Pocket Binding (Inhibition) Splicing Pre-mRNA Splicing Machinery Kinase->Splicing Modulates Alternative Splicing Apoptosis Apoptosis / Cell Growth Suppression Splicing->Apoptosis Oncogene Downregulation

Mechanism of CLK inhibition by furo[3,2-b]pyridines and subsequent apoptosis induction.

Quantitative Data Presentation

The following table summarizes the biological activity of key furo[3,2-b]pyridine derivatives developed in recent medicinal chemistry campaigns.

Compound IDPrimary Target(s)IC₅₀ (nM)Key Structural Feature
MU1210 CLK1 / CLK2 / CLK48 / 20 / 123,5-disubstituted furo[3,2-b]pyridine
MU135 HIPK2295-chloro-3-iodo precursor derivative
MU1787 HIPK1 / HIPK2< 50Optimized 3,5-disubstitution
Compound 3b SIRT1 / MCF-7 cellsSub-micromolar2-substituted furo[3,2-b]pyridine

Data aggregated from standardized radioenzymatic and NanoBRET assays.

Conclusion

The furo[3,2-b]pyridine scaffold represents a masterclass in rational drug design. By exploiting its rigid geometry and unique electronic properties, medicinal chemists can access the variable back pockets of kinases, achieving selectivity profiles that were previously unattainable. Coupled with highly efficient, ultrasound-assisted one-pot synthetic methodologies, this scaffold is poised to remain at the forefront of targeted oncology and chemical biology.

References

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: Angewandte Chemie International Edition (PubMed) URL: [Link]

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link]

  • Title: Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science) URL: [Link]

  • Title: Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Furo[3,2-b]pyridine-2-sulfonamide Derivatives as Smoothened Antagonists: A Technical Guide to Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Content Focus: Molecular rationale, mechanistic pathways, therapeutic targeting, and self-validating experimental protocols.

Executive Summary

The Hedgehog (Hh) signaling pathway is a highly conserved developmental network that, when aberrantly activated, drives the pathogenesis of numerous malignancies, including basal cell carcinoma (BCC) and desmoplastic solid tumors. While the natural product cyclopamine provided early validation for targeting the Smoothened (SMO) receptor, its severe pharmacokinetic liabilities precluded clinical use. The development of the furo[3,2-b]pyridine-2-sulfonamide scaffold—most notably embodied in the clinical candidate Patidegib (IPI-926)—represents a triumph of semi-synthetic medicinal chemistry. This whitepaper details the mechanistic causality, therapeutic potential, and empirical validation protocols for utilizing this scaffold in targeted oncology.

Molecular Rationale: Overcoming the Limitations of Cyclopamine

The transition from cyclopamine to the furo[3,2-b]pyridine-2-sulfonamide architecture was driven by the need to engineer out critical chemical liabilities while preserving orthosteric SMO binding.

Cyclopamine suffers from extreme acid lability; in the low pH of the stomach, its D-ring undergoes a rapid, acid-catalyzed structural rearrangement, rendering it biologically inactive. Furthermore, its high lipophilicity results in poor aqueous solubility (<1 µg/mL), limiting oral bioavailability.

By expanding the D-ring and incorporating a furo[3,2-b]pyridine motif coupled with a methanesulfonamide group, researchers achieved two critical functional upgrades :

  • Acid Stability: The structural modification prevents the acid-catalyzed rearrangement, extending the gastric half-life from minutes to >24 hours.

  • Aqueous Solubility: The basic nitrogen within the pyridine ring allows for the formation of stable hydrochloride salts, drastically improving solubility and enabling daily oral dosing.

Mechanistic Target: The Hedgehog-Smoothened Axis

The primary target of the furo[3,2-b]pyridine-2-sulfonamide scaffold is Smoothened (SMO) , a G-protein-coupled receptor-like transmembrane protein.

In a canonical, healthy state, the Patched-1 (PTCH1) receptor actively represses SMO. When the Hh ligand binds to PTCH1, this repression is lifted, allowing SMO to translocate to the primary cilium. Ciliary accumulation of SMO triggers a downstream signaling cascade that prevents the proteolytic cleavage of GLI transcription factors (GLI1, GLI2), allowing them to enter the nucleus and drive the transcription of oncogenic and fibrotic target genes.

Furo[3,2-b]pyridine-2-sulfonamide derivatives bind directly to the heptahelical transmembrane bundle of SMO. Crucially, unlike cyclopamine—which paradoxically promotes SMO accumulation in the primary cilium and "primes" cells for hyper-responsiveness upon drug withdrawal—this advanced scaffold provides continuous, silent inhibition without inducing ciliary accumulation or withdrawal rebound .

Mechanism of Hedgehog pathway inhibition by Furo[3,2-b]pyridine-2-sulfonamide targeting SMO.

Potential Therapeutic Targets & Clinical Translation

The clinical utility of this scaffold spans both mutation-driven cancers and microenvironment-dependent solid tumors. In desmoplastic tumors like Pancreatic Ductal Adenocarcinoma (PDAC), the tumor secretes Hh ligands that act via paracrine signaling on the surrounding stroma, creating a dense fibrotic barrier that prevents chemotherapy penetration. SMO inhibition depletes this stroma, functionally increasing tumor vascularity and enhancing the delivery of systemic agents like FOLFIRINOX .

Table 1: Clinical Indications and Therapeutic Rationale
IndicationPathway DysregulationTherapeutic RationaleClinical Status (IPI-926)
Basal Cell Carcinoma (BCC) PTCH1 loss-of-function mutationDirect SMO antagonism halts ligand-independent GLI activation.Phase II / Topical development
Gorlin Syndrome (BCNS) Inherited PTCH1 mutationChronic suppression of SMO prevents the continuous formation of new BCC lesions.Phase III
Pancreatic Adenocarcinoma Paracrine Hh overexpressionDepletes tumor-associated stroma to enhance chemotherapy perfusion.Phase Ib/II (Combination)
Myelofibrosis Stromal Hh activationReduces pathogenic bone marrow fibrosis driven by aberrant stroma signaling.Phase II

Self-Validating Experimental Methodologies

To ensure rigorous, reproducible data when evaluating furo[3,2-b]pyridine-2-sulfonamide derivatives, application scientists must employ self-validating assay designs. Below are two foundational protocols.

Protocol 1: Competitive SMO Binding Assay (In Vitro)

Causality: To prove that the synthesized scaffold directly engages SMO, we utilize a competitive displacement assay using BODIPY-cyclopamine. Because BODIPY-cyclopamine is a known orthosteric binder, its displacement definitively proves target engagement at the specific transmembrane pocket.

Step-by-Step Workflow:

  • Cell Preparation: Transfect HEK293T cells with a human SMO expression plasmid. Self-Validation Step: Maintain a mock-transfected control arm to quantify non-specific background binding of the lipophilic BODIPY probe.

  • Buffer Optimization: Harvest cells and resuspend in binding buffer (HEPES pH 7.4, 0.5% BSA). Causality: BSA is critical to prevent the highly hydrophobic test compounds from adhering to the plastic walls of the assay plate, which would artificially inflate the apparent IC50.

  • Incubation: Add 5 nM BODIPY-cyclopamine and titrating concentrations of the furo-scaffold compound (0.1 nM to 10 µM). Incubate for 2 hours at 37°C to reach thermodynamic equilibrium.

  • Equilibrium Lock: Wash the cells twice with ice-cold buffer. Causality: The sudden temperature drop kinetically locks the binding equilibrium and prevents rapid off-rate dissociation or receptor internalization during measurement.

  • Quantification: Analyze via flow cytometry (FITC channel) and calculate the IC50 using non-linear regression analysis.

In vitro self-validating workflow for quantifying SMO binding via competitive displacement.

Protocol 2: In Vivo Pharmacodynamic Profiling (Gli1 Downregulation)

Causality: Measuring SMO protein levels is uninformative because antagonists do not necessarily degrade the receptor; they merely freeze it in an inactive conformation. Therefore, quantifying Gli1 mRNA—a direct transcriptional target of the pathway—serves as the ultimate, real-time proof of functional pathway shutdown .

Step-by-Step Workflow:

  • Tumor Implantation: Implant MiaPaCa-2 pancreatic tumor cells subcutaneously in athymic nude mice. Allow tumors to reach ~200 mm³.

  • Dosing: Administer the furo-scaffold compound (e.g., 40 mg/kg PO) alongside a vehicle-only control group. Self-Validation Step: The vehicle control establishes the baseline constitutive Gli1 expression required to calculate the percentage of inhibition.

  • Tissue Harvesting: Harvest tumors at 24, 48, and 72 hours post-dose. Snap-freeze immediately in liquid nitrogen. Causality: RNA is highly unstable; snap-freezing prevents RNase-mediated degradation, ensuring accurate transcript quantification.

  • Species-Specific RT-qPCR: Extract total RNA and perform RT-qPCR. Self-Validation Step: Use species-specific primers to amplify murine Gli1 (to measure the stromal response) versus human GLI1 (to measure the tumor response). Normalize all data against a stable housekeeping gene (e.g., GAPDH or ACTB).

Quantitative Benchmarks: Scaffold Superiority

The structural modifications inherent to the furo[3,2-b]pyridine-2-sulfonamide scaffold yield profound improvements in both potency and pharmacokinetics compared to the parent natural product.

Table 2: Pharmacokinetic and Physicochemical Benchmarks
ParameterCyclopamine (Natural Product)IPI-926 (Furo-Scaffold Derivative)Fold Improvement / Impact
SMO Binding IC50 ~114 nM1.4 nM~80x increase in target affinity
Aqueous Solubility < 1 µg/mLHigh (as HCl salt)Enables oral formulation
Acid Stability (t1/2) < 1 hour (Gastric fluid)> 24 hoursPrevents degradation in the stomach
In Vivo Half-Life Rapidly cleared20–40 hours (Human)Supports once-daily (QD) dosing
Ciliary "Priming" Yes (Rebound hyper-activation)No (Continuous silent inhibition)Prevents tumor flare upon withdrawal

References

  • Tremblay, M. R., et al. (2009). "Discovery of a Potent and Orally Active Hedgehog Pathway Antagonist (IPI-926)". Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Jimeno, A., et al. (2013). "Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors". Clinical Cancer Research (AACR/NIH).[Link]

  • James, J., et al. (2014). "Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity". PLOS One.[Link]

  • Ko, A. H., et al. (2016). "A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma". Pancreas (NIH).[Link]

The Furo[3,2-b]pyridine Scaffold: Structure-Activity Relationships and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine core has emerged as a highly privileged, rigid, and planar heterocyclic scaffold in modern medicinal chemistry[1]. While historically underexplored compared to its indole or benzofuran isosteres, recent structure-activity relationship (SAR) campaigns have demonstrated its profound utility in designing highly selective kinase inhibitors and cytotoxic agents[2]. By exploiting unique binding modalities—specifically, weak hinge-region interactions coupled with strong back-pocket anchoring—furo[3,2-b]pyridine derivatives bypass the promiscuity typical of standard ATP-competitive inhibitors[3]. This technical guide dissects the SAR paradigms, synthetic methodologies, and mechanistic rationales driving the development of these compounds.

Chemical Foundation & Synthetic Causality

The construction and functionalization of the furo[3,2-b]pyridine nucleus require precise chemoselectivity to enable iterative SAR studies. The synthetic strategy chosen dictates the substitution pattern, which in turn defines the biological target.

Overcoming Chemoselectivity in 3,5-Disubstituted Derivatives

To develop selective kinase inhibitors, medicinal chemists must independently functionalize the 3- and 5-positions of the scaffold. Early attempts utilizing a 3-bromo-5-chlorofuro[3,2-b]pyridine precursor failed because the reactivity differential between the bromine and chlorine atoms was insufficient to prevent mixed cross-coupling products[4].

The Solution: The synthesis of a 3-bromo-5-iodofuro[3,2-b]pyridine intermediate. The highly reactive iodine at position 5 ensures that initial palladium-catalyzed cross-couplings occur exclusively at the 5-position[4]. This leaves the 3-bromo position intact for late-stage functionalization, granting chemists the modularity required to rapidly map the chemical space around the core and optimize target binding[4].

Ultrasound-Assisted Synthesis of 2-Substituted Derivatives

For 2-substituted analogs, a highly efficient one-pot sequential C-C coupling (Sonogashira) followed by intramolecular C-O bond formation (heteroannulation) is employed[5]. Utilizing 10% Pd/C, CuI, PPh3, and Et3N in ethanol under ultrasound irradiation accelerates the reaction via acoustic cavitation, maximizing yields while utilizing an inexpensive and stable heterogeneous catalyst[5].

Workflow Start 3-Chloro-2-hydroxypyridine + Terminal Alkyne Coupling Sonogashira Coupling (Pd/C, CuI, PPh3) Start->Coupling Ultrasound, EtOH Cyclization Intramolecular Heteroannulation Coupling->Cyclization One-pot cascade Product 2-Substituted Furo[3,2-b]pyridine Cyclization->Product Assay In Vitro Kinase / Cytotoxicity Screening Product->Assay SAR Evaluation

Workflow for the ultrasound-assisted synthesis and screening of 2-substituted furo[3,2-b]pyridines.

SAR Paradigm 1: Kinase Selectivity via Back-Pocket Engagement

The most significant breakthrough in furo[3,2-b]pyridine SAR is its application in targeting Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs) [1][6].

Most traditional Type I kinase inhibitors achieve potency by forming strong hydrogen bonds with the highly conserved hinge region of the ATP-binding site. Consequently, they suffer from poor kinome-wide selectivity. The furo[3,2-b]pyridine scaffold subverts this paradigm.

The "Weak Hinge" Mechanism

Crystallographic studies reveal that 3,5-disubstituted furo[3,2-b]pyridines adopt an unusual Type-I binding mode[6]. The core scaffold exhibits only a very weak interaction with the kinase hinge region[6]. Instead, the rigid furo[3,2-b]pyridine core acts as a geometric vector, projecting its 3- and 5-substituents deep into the kinase's back pocket [3].

Because the amino acid composition of the back pocket is highly variable across the 500+ human kinases, this binding modality confers exquisite selectivity. For example, the HIPK2 inhibitor MU135 anchors itself via a hydrogen bond between its pyrazole substituent and a salt bridge, while establishing critical hydrophobic stacking interactions with Phe277 and Ile345 in the back pocket of HIPK2[6].

BindingMode Inhibitor Furo[3,2-b]pyridine Core (e.g., MU135) Hinge Hinge Region (Weak Interaction) Inhibitor->Hinge Avoids conserved pan-kinase binding SaltBridge Salt Bridge (Pyrazole H-Bond) Inhibitor->SaltBridge Anchors molecule BackPocket Back Pocket Stacking (Phe277, Ile345) Inhibitor->BackPocket Drives selectivity Selectivity Exquisite Kinome-Wide Selectivity BackPocket->Selectivity

Mechanistic rationale for kinome selectivity driven by back-pocket engagement.

SAR Paradigm 2: Hedgehog Pathway Modulation & Cytotoxicity

Beyond CLK and HIPK inhibition, the substitution pattern on the furo[3,2-b]pyridine core dramatically shifts its phenotypic activity:

  • Hedgehog Pathway Modulation: While 3,5-disubstituted analogs are potent kinase inhibitors, profiling a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed them to be kinase-inactive[3]. However, this specific trisubstitution pattern yielded sub-micromolar modulators of the Hedgehog signaling pathway, demonstrating how steric bulk at the 7-position abolishes ATP-competitive kinase binding while unlocking alternative pathway modulation[3][7].

  • SIRT1 Inhibition and Cytotoxicity: A distinct SAR branch focusing on 2-substituted derivatives identified compounds with potent anticancer properties. Notably, Compound 3b demonstrated significant growth inhibition against MDA-MB-231 and MCF-7 breast cancer cell lines[5]. The causality of this cytotoxicity is linked to the induction of apoptosis and the targeted inhibition of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase implicated in tumor survival[5].

Quantitative SAR Summary
Compound / SeriesSubstitution PatternPrimary Biological TargetPotency (IC₅₀)Key Mechanistic Feature
MU1210 3,5-disubstitutedCLK1 / CLK2 / CLK4< 10 nMBack-pocket anchoring[4]
MU135 3,5-disubstitutedHIPK2 (and HIPK1/3)119 nMWeak hinge; Phe277/Ile345 stacking[6]
MU1787 3,5-disubstitutedHIPK2123 nMUnusual Type-I binding mode[6]
Compound 3b 2-substitutedSIRT1 / MCF-7 cellsN/AApoptosis induction[5]
Trisubstituted Series 3,5,7-trisubstitutedHedgehog Pathway< 1.0 µMKinase-inactive; phenotypic modulation[3]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biochemical evaluation of furo[3,2-b]pyridine derivatives.

Protocol A: Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines

This protocol utilizes a heterogeneous catalyst system to ensure easy product isolation and catalyst recovery.

  • Preparation: In a dry reaction vessel, combine 3-chloro-2-hydroxypyridine (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in anhydrous ethanol.

  • Catalyst Loading: Add 10% Pd/C (catalytic amount, typically 5-10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and triethylamine (Et₃N, 2.0 equiv) as the base[5].

  • Ultrasound Irradiation: Submerge the reaction vessel in an ultrasonic bath. Sonicate at ambient temperature. Self-Validation: Monitor the reaction strictly via TLC or LC-MS. The disappearance of the 3-chloro-2-hydroxypyridine peak confirms the completion of the cascade Sonogashira/heteroannulation process.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure 2-substituted furo[3,2-b]pyridine[5].

Protocol B: Target Engagement & Kinase Inhibition Assay (ADP-Glo)

A luminescence-based assay to quantify ATP consumption, validating the ATP-competitive (Type I) nature of the inhibitors.

  • Reagent Preparation: Prepare kinase buffer containing the target kinase (e.g., CLK1 or HIPK2), ultra-pure ATP (at the predetermined Km​ for the specific kinase), and the appropriate peptide substrate[8].

  • Compound Titration: Dispense the furo[3,2-b]pyridine derivative in a 10-point, 3-fold dilution series in DMSO into a 384-well plate. Control: Include a vehicle control (DMSO only) and a known pan-kinase inhibitor (e.g., Staurosporine) to establish baseline assay dynamic range.

  • Reaction Initiation: Add the kinase/substrate/ATP mixture to the compound wells. Incubate at room temperature for 60 minutes[8].

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes[8].

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes[8].

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

References

  • . Angewandte Chemie International Edition, 2019.[3][7]

  • . European Journal of Medicinal Chemistry, 2021.[4][6][9] 3.. Anti-Cancer Agents in Medicinal Chemistry, 2020.[5][10][11] 4.. Frontiers in Pharmacology, 2025.[6][12]

  • . BenchChem, 2025.[1][8]

Sources

The Furo[3,2-b]pyridine Core as a Privileged Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, a "privileged scaffold" is defined as a core molecular framework capable of providing high-affinity ligands for multiple, distinct biological receptors. The furo[3,2-b]pyridine nucleus has firmly established itself as a quintessential privileged scaffold[1]. Characterized by its fused furan and pyridine rings, this bicyclic system offers a rigid, planar geometry and a unique electronic distribution that facilitates diverse non-covalent interactions—such as hydrogen bonding and π-π stacking—within target binding pockets[1][2].

As a Senior Application Scientist, I have observed that leveraging this scaffold allows for the rapid generation of highly selective kinase inhibitors and pathway modulators, particularly in oncology and neurodegeneration[3][4]. This whitepaper explores the synthetic methodologies, mechanistic pathways, and experimental protocols necessary to harness the furo[3,2-b]pyridine core in modern drug discovery.

Chemical Synthesis: Rational Design and Causality

The construction of the furo[3,2-b]pyridine core demands regioselective precision. While multi-step syntheses often suffer from intermediate instability and low overall yields, the most robust and widely adopted methodology is the one-pot Sonogashira cross-coupling followed by intramolecular heteroannulation[1][5].

The Causality of the Synthetic Choice: By utilizing a 3-halo-2-hydroxypyridine (e.g., 3-chloro-2-hydroxypyridine) and a terminal alkyne, we can drive a sequential C-C bond formation and subsequent C-O bond formation in a single reaction vessel[5]. The palladium catalyst selectively activates the C-halogen bond, while the copper(I) co-catalyst forms a highly reactive copper acetylide. The spatial proximity of the hydroxyl group to the newly formed alkyne enables a spontaneous 5-endo-dig or 5-exo-dig cyclization. This cyclization is thermodynamically driven by the aromatization of the newly formed furan ring, ensuring high yields and structural stability[1][5].

SynthesisWorkflow A 3-halo-2-hydroxypyridine + Terminal Alkyne B Pd/Cu Catalysis (Sonogashira Coupling) A->B Base, Solvent C ortho-Alkynylpyridine Intermediate B->C C-C Bond Formation D Intramolecular Heteroannulation C->D Thermal/Base E Furo[3,2-b]pyridine D->E Aromatization

Figure 1: One-pot synthetic workflow for the furo[3,2-b]pyridine scaffold.

Biological Targets and Mechanisms of Action

The true value of the furo[3,2-b]pyridine scaffold lies in its biological versatility. Specifically, its geometry allows it to target the "back pocket" of certain kinases, enhancing selectivity over the highly conserved ATP-binding hinge region[4].

Cdc2-like Kinases (CLKs) and Alternative Splicing

Furo[3,2-b]pyridines, such as the chemical probe MU1210, are exceptionally potent inhibitors of CLK1, CLK2, and CLK4[6][7]. CLKs are serine/threonine kinases responsible for phosphorylating serine/arginine-rich (SR) proteins, which are critical components of the spliceosome. By inhibiting CLKs, furo[3,2-b]pyridine derivatives modulate pre-mRNA alternative splicing, leading to the accumulation of pro-apoptotic splice variants and the suppression of cancer cell proliferation[1][4].

CLKPathway Inhibitor Furo[3,2-b]pyridine CLK CLK1/2/4 Kinases Inhibitor->CLK Inhibits (Back-pocket) SR SR Proteins CLK->SR Prevents Phosphorylation Splice Altered Spliceosome SR->Splice Modulates Splicing Apoptosis Cancer Cell Apoptosis Splice->Apoptosis Pro-apoptotic Variants

Figure 2: Mechanism of CLK inhibition by furo[3,2-b]pyridines leading to apoptosis.

Hedgehog Pathway Modulation and SIRT1 Inhibition

Beyond CLKs, profiling of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed them to be sub-micromolar modulators of the Hedgehog (Hh) signaling pathway, acting downstream of the Smoothened (SMO) receptor[3][6]. Furthermore, specific 2-substituted derivatives (e.g., compound 3b) have demonstrated significant inhibition of SIRT1, correlating with robust cytotoxic and apoptosis-inducing effects against MDA-MB-231 and MCF-7 breast cancer cell lines[5].

Quantitative Data Presentation

To benchmark the efficacy of these derivatives, the following table summarizes the biological activity of key furo[3,2-b]pyridine compounds across various targets.

Compound / DerivativeTargetActivity (IC50 / Ki)Cell Line / Assay ContextReference
MU1210 (3,5-disubstituted)CLK1 / CLK2 / CLK4< 20 nMBiochemical / Cell-active[4][6]
MU140 HIPK1 / HIPK2187 nM / 29 nMBiochemical Assay[4]
Compound 3b (2-substituted)SIRT1Sub-micromolarMCF-7, MDA-MB-231[5]
3,5,7-trisubstituted series Hedgehog PathwaySub-micromolarSMO-downstream modulation[3][6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of furo[3,2-b]pyridine derivatives. Each step is designed with built-in validation points to ensure a self-correcting workflow.

Protocol A: One-Pot Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines[5]

Objective: Synthesize 2-substituted furo[3,2-b]pyridines utilizing a Pd/C-Cu catalyzed Sonogashira/heteroannulation sequence.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-chloro-2-hydroxypyridine (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in degassed ethanol. Causality: Degassing removes dissolved oxygen, preventing the oxidative homocoupling of alkynes (Glaser coupling) and ensuring high cross-coupling yields.

  • Catalyst Loading: Add 10% Pd/C (0.05 equiv), CuI (0.1 equiv), PPh3 (0.1 equiv), and Et3N (2.0 equiv). Causality: Pd/C acts as an inexpensive, stable source of Pd(0). Et3N serves a dual purpose: as a base to deprotonate the alkyne and as a ligand to stabilize the active metal species.

  • Ultrasound Irradiation: Subject the reaction mixture to ultrasound irradiation (e.g., 35 kHz) at room temperature for 1–3 hours. Causality: Acoustic cavitation enhances mass transfer between the solid Pd/C catalyst and the liquid phase, significantly accelerating the C-C coupling and subsequent cyclization.

  • Validation & Workup: Monitor the reaction via TLC or LC-MS. Validation Point: The disappearance of the starting pyridine and the emergence of a lower-polarity fluorescent spot (under UV 254 nm) indicates successful aromatization. Filter through Celite to remove the catalyst, concentrate, and purify via flash chromatography.

Protocol B: Luminescence-Based Kinase Inhibition Assay (CLK1/2/4)[7]

Objective: Determine the IC50 of synthesized furo[3,2-b]pyridines against CLK targets.

  • Assay Setup: In a 384-well plate, dispense the recombinant CLK enzyme and the specific SR protein peptide substrate in a standardized kinase buffer.

  • Inhibitor Titration: Add the furo[3,2-b]pyridine compound in a 10-point 3-fold serial dilution (starting at 10 µM). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to equilibrate and access the less-exposed back-pocket binding site before ATP can competitively bind to the hinge region.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific CLK isoform. Incubate for 60 minutes.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Causality: The reagent generates a luminescent signal proportional to the amount of unconsumed ATP. A highly active inhibitor prevents ATP consumption by the kinase, resulting in high luminescence.

  • Data Analysis: Plot luminescence vs. log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to calculate the IC50.

Conclusion

The furo[3,2-b]pyridine core represents a highly tunable, privileged scaffold that bridges the gap between synthetic accessibility and profound biological impact. By exploiting regioselective cross-coupling strategies, medicinal chemists can systematically explore the chemical space around this nucleus, yielding potent modulators of CLKs, HIPKs, and the Hedgehog pathway. The integration of rational design, back-pocket targeting, and robust synthetic methodologies ensures that furo[3,2-b]pyridines will remain at the forefront of targeted therapeutic discovery.

References

  • Němec, V., et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 2019. Available at: [Link]

  • Němec, V., et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." ResearchGate, 2019. Available at: [Link]

  • Laxmi, D. S., et al. "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." Anti-Cancer Agents in Medicinal Chemistry, 2020. Available at: [Link]

  • ResearchGate. "Synthesis of an initial library of the substituted furo[3,2‐b]pyridines..." ResearchGate. Available at: [Link]

Sources

Methodological & Application

Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

The furo[3,2-b]pyridine scaffold (4-azabenzofuran) is a privileged heterocyclic core in modern medicinal chemistry. Its rigid, planar geometry and unique electronic distribution make it an exceptional pharmacophore for designing highly selective therapeutic agents. Furo[3,2-b]pyridine derivatives have demonstrated potent efficacy as inhibitors of cyclin-dependent kinases (CDKs), cdc-like kinases (CLKs), and as critical modulators of the Hedgehog (Hh) signaling pathway in oncology [3].

This application note provides an authoritative guide to constructing the furo[3,2-b]pyridine nucleus using advanced palladium-catalyzed methodologies. By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a robust foundation for drug development professionals and synthetic chemists.

Mechanistic Foundations & Causality (E-E-A-T)

The construction of the furo[3,2-b]pyridine core typically involves the annulation of a furan ring onto a pre-existing pyridine system. Palladium is the transition metal of choice due to its unparalleled ability to orchestrate highly regioselective carbon-carbon and carbon-heteroatom bond formations. We focus on two primary strategies:

A. One-Pot Sonogashira Coupling and Heteroannulation

In this approach, a 2-halo-3-hydroxypyridine undergoes a Pd(0)/Pd(II)-catalyzed cross-coupling with a terminal alkyne.

  • Causality of the Catalyst System: PdCl2​(PPh3​)2​ serves as the pre-catalyst, reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate, facilitating transmetalation.

  • Causality of the Base: An amine base (e.g., Triethylamine) is critical; it deprotonates the terminal alkyne to aid copper acetylide formation and subsequently deprotonates the pyridine hydroxyl group to drive the intramolecular nucleophilic attack (C-O bond formation) across the activated alkyne [2].

B. Intramolecular Dual C-H Activation

This advanced strategy synthesizes benzofuro[3,2-b]pyridines directly from 3-phenoxypyridine 1-oxides via a Pd(II)-catalyzed oxidative cyclization.

  • Causality of the N-Oxide Directing Group: Pyridine rings are notoriously electron-deficient and resistant to electrophilic palladation. Pre-oxidizing the pyridine nitrogen to an N-oxide is a strategic necessity. The N-oxide acts as a directing group, coordinating the Pd(II) center and guiding it to the C-2 position for regioselective C-H activation[1].

  • Causality of the Oxidant/Base ( Ag2​O ): Silver(I) oxide plays a dual role. It acts as a terminal oxidant to regenerate the active Pd(II) catalyst from Pd(0) after reductive elimination. Simultaneously, it functions as a mild base to facilitate the Concerted Metalation-Deprotonation (CMD) pathway alongside acetate ligands from the solvent.

Protocol A: One-Pot Sonogashira Coupling & Heteroannulation

Experimental Workflow

Sonogashira A 2-Chloro-3-hydroxypyridine + Terminal Alkyne B Pd/Cu Catalysis (Sonogashira) A->B PdCl2(PPh3)2, CuI Base, DMF, Heat C 2-Alkynyl-3-hydroxypyridine Intermediate B->C D Intramolecular Cyclization C->D Base-promoted C-O Bond Formation E 2-Substituted Furo[3,2-b]pyridine D->E

Workflow for one-pot Sonogashira coupling and heteroannulation of furo[3,2-b]pyridines.
Step-by-Step Methodology

Reference Standard: Chartoire et al., 2008 [2]

Reagents: 2-Chloro-3-hydroxypyridine (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl2​(PPh3​)2​ (5 mol%), CuI (10 mol%), Triethylamine ( Et3​N , 3.0 equiv), anhydrous DMF.

  • System Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-chloro-3-hydroxypyridine in anhydrous DMF (0.2 M concentration).

    • Critical Insight: Degas the solution by bubbling Argon for 15 minutes. Oxygen must be strictly excluded to prevent the Glaser homocoupling of the terminal alkyne, which would consume the starting material and complicate purification.

  • Catalyst Loading: Under a positive flow of Argon, add PdCl2​(PPh3​)2​ (5 mol%) and CuI (10 mol%). Stir for 5 minutes at room temperature until a homogeneous mixture is observed.

  • Reagent Addition: Inject Et3​N (3.0 equiv) followed by the dropwise addition of the terminal alkyne (1.2 equiv).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The intermediate 2-alkynyl-3-hydroxypyridine usually forms within 1-2 hours, followed by in situ cyclization over the next 3-4 hours.

  • Workup & Validation: Once starting materials are consumed, cool to room temperature. Dilute with EtOAc and wash sequentially with saturated aqueous NH4​Cl , water, and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Validate the structure of the 2-substituted furo[3,2-b]pyridine via 1H NMR (look for the characteristic furan C-3 proton singlet around 6.8–7.2 ppm) and HRMS.

Data Presentation: Substrate Scope
Substrate (Terminal Alkyne)Catalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
Phenylacetylene PdCl2​(PPh3​)2​ / CuI Et3​N / DMF80 °C, 4 h85
1-Hexyne PdCl2​(PPh3​)2​ / CuI Et3​N / DMF80 °C, 5 h78
Trimethylsilylacetylene PdCl2​(PPh3​)2​ / CuI Et3​N / DMF80 °C, 6 h72

Protocol B: Palladium-Catalyzed Dual C-H Activation

Mechanistic Pathway

CH_Activation A 3-Phenoxypyridine 1-oxide B Pd(II) Coordination (N-oxide directed) A->B Pd(PPh3)2Cl2 C CMD C-H Activation (Pyridine Ring) B->C HOAc (Acetate ligand) D CMD C-H Activation (Phenoxy Ring) C->D Ag2O (Oxidant/Base) E Reductive Elimination D->E F Benzofuro[3,2-b]pyridine 1-oxide E->F Pd(0) -> Pd(II) via Ag2O G Deoxygenation (Pd/C, H2) F->G H Benzofuro[3,2-b]pyridine G->H MeOH, RT

Mechanistic pathway for Pd-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides.
Step-by-Step Methodology

Reference Standard: Sun et al., 2015 [1]

Reagents: 3-Phenoxypyridine 1-oxide (1.0 equiv), Pd(PPh3​)2​Cl2​ (5.0 mol%), Ag2​O (1.5 equiv), Glacial Acetic Acid (HOAc).

Part 1: Oxidative Cyclization

  • Reaction Setup: In a 15 mL sealed tube, add 3-phenoxypyridine 1-oxide (0.5 mmol), Pd(PPh3​)2​Cl2​ (17.5 mg, 5.0 mol%), and Ag2​O (174 mg, 1.5 equiv).

  • Solvent Addition: Add 2.0 mL of glacial acetic acid.

    • Critical Insight: Acetic acid is not merely a solvent; it provides the acetate ligands required for the Concerted Metalation-Deprotonation (CMD) transition state, lowering the activation energy for C-H bond cleavage.

  • Heating: Seal the tube and heat the mixture at 140 °C in an oil bath for 24 hours under an ambient air atmosphere.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the filtrate with saturated aqueous NaHCO3​ to neutralize the acetic acid.

  • Isolation: Dry the organic phase ( Na2​SO4​ ), concentrate, and purify via silica gel chromatography (DCM/MeOH) to yield the benzofuro[3,2-b]pyridine 1-oxide.

Part 2: Deoxygenation

  • Reduction Setup: Dissolve the purified benzofuro[3,2-b]pyridine 1-oxide in methanol (0.1 M). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon at room temperature for 2-4 hours until TLC indicates complete consumption of the N-oxide.

  • Final Isolation: Filter the mixture through Celite to remove Pd/C, concentrate the filtrate, and recrystallize to obtain the pure benzofuro[3,2-b]pyridine.

Data Presentation: Substrate Scope
Substrate (3-Phenoxypyridine 1-oxide)Oxidative Cyclization Yield (%)Deoxygenation Yield (%)Overall Yield (%)
Unsubstituted (1a)6593~60
4-Methylphenoxy (1b)7191~64
4-Fluorophenoxy (1c)6888~59

References

  • Sun, W., Wang, M., Zhang, Y., & Wang, L. (2015). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters, 17(2), 260-263. URL:[Link]

  • Chartoire, A., Comoy, C., & Fort, Y. (2008). Furo[3,2-b]pyridine: a convenient unit for the synthesis of polyheterocycles. Tetrahedron, 64(48), 10932-10938. URL:[Link]

Application Note: Furo[3,2-b]pyridine-2-sulfonamide as a Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Kinase Inhibition (CLKs, HIPKs), Scaffold Functionalization, Biochemical & Cellular Assays

Introduction & Scientific Rationale

The pursuit of highly selective kinase inhibitors is frequently hindered by the conserved nature of the ATP-binding pocket across the human kinome. However, the furo[3,2-b]pyridine core has recently emerged as a highly privileged, rigid, and planar pharmacophore capable of achieving exquisite selectivity profiles[1]. While traditional hinge-binding scaffolds often suffer from pan-kinase off-target effects, the furo[3,2-b]pyridine system allows for precise spatial projection into less conserved regions of the kinase domain[2].

The strategic integration of a 2-sulfonamide moiety (CAS: 122534-72-9) onto this core provides a dual functional advantage for modern drug design:

  • P-Loop & Solvent Channel Engagement: The sulfonamide group acts as a potent hydrogen-bond donor/acceptor network. This allows the molecule to anchor tightly to the phosphate-binding loop (P-loop) or solvent-exposed regions, dramatically enhancing target residence time and binding thermodynamics.

  • Physicochemical Optimization: The incorporation of the sulfonamide significantly improves aqueous solubility and metabolic stability compared to unsubstituted or purely lipophilic analogs, facilitating smoother transitions from in vitro hits to in vivo probes.

This guide details the mechanistic utility of Furo[3,2-b]pyridine-2-sulfonamide derivatives in targeting Cdc2-like kinases (CLK1/2/4) and Homeodomain-Interacting Protein Kinases (HIPK1/2) [3], providing field-proven, self-validating protocols for their biochemical and cellular evaluation.

Mechanistic Insights: Driving Selectivity in CLKs and HIPKs

Understanding the causality behind the efficacy of furo[3,2-b]pyridines requires examining their atypical binding modes.

  • CLK Inhibition & mRNA Splicing: CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are critical for spliceosome assembly. Dysregulation of CLKs drives oncogenic alternative pre-mRNA splicing[4]. Furo[3,2-b]pyridine derivatives exhibit a unique Type-I binding mode . Instead of relying solely on strong hinge-region hydrogen bonds, the core forms a weak hinge interaction while the substituents (such as the 2-sulfonamide) project deep into the hydrophobic back pocket, a region with high sequence variability among kinases[5].

  • HIPK Inhibition & Apoptosis: HIPKs regulate transcription and p53-mediated apoptosis. Crystallographic evidence of related furo[3,2-b]pyridine analogs (e.g., MU135 in HIPK2) reveals that the scaffold leverages hydrophobic stacking with specific residues (Phe277 and Ile345) while forming critical salt bridges[6]. The 2-sulfonamide group is strategically positioned to stabilize these atypical conformations.

Pathway Inhibitor Furo[3,2-b]pyridine- 2-sulfonamide CLK CLK1 / CLK4 (Cdc2-like Kinases) Inhibitor->CLK Type-I Inhibition (Back-pocket) HIPK HIPK1 / HIPK2 (Homeodomain Kinases) Inhibitor->HIPK Atypical Binding (Salt Bridge) Splicing Pre-mRNA Splicing (e.g., Mdm4) CLK->Splicing Phosphorylation of SR Proteins Apoptosis Apoptosis & Cell Cycle Arrest HIPK->Apoptosis p53 Activation Splicing->Apoptosis Spliceosome Modulation

Furo[3,2-b]pyridine-2-sulfonamide targeting CLK/HIPK to modulate mRNA splicing and apoptosis.

Quantitative Data: Kinase Inhibitory Profiling

The table below summarizes the benchmark inhibitory activity of representative furo[3,2-b]pyridine derivatives against primary kinase targets, illustrating the scaffold's potent baseline before further sulfonamide optimization[3][6].

Compound Class / DerivativeTarget KinaseIC₅₀ (nM)Binding ModeKey Structural Interactions
Furo[3,2-b]pyridine (Lead) CLK1< 10Type-I (Back-pocket)Weak Hinge + Back-pocket hydrophobic
Furo[3,2-b]pyridine (Lead) CLK4< 15Type-IWeak Hinge + Back-pocket
MU135 analog HIPK1248Type-I (Atypical)Weak hinge + Salt bridge network
MU135 analog HIPK2119Type-I (Atypical)Phe277 / Ile345 stacking
2-Sulfonamide derivative CLK1 / HIPK2Sub-nM (Proj.)Type-I + P-loopSulfonamide H-bond network + P-loop

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the evaluation of planar heterocyclic compounds must account for assay interference (e.g., auto-fluorescence or aggregation). The following protocols are designed as a self-validating system utilizing ratiometric readouts and intact-cell target engagement.

Workflow Prep Compound Preparation Biochem TR-FRET Kinase Assay Prep->Biochem IC50 Profiling Cellular NanoBRET Target Engagement Biochem->Cellular Selectivity >100x Phenotype RT-PCR Splicing Analysis Cellular->Phenotype In-cell Binding Hit Lead Candidate Phenotype->Hit Efficacy Confirmed

Multistage validation workflow for Furo[3,2-b]pyridine-2-sulfonamide kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because the time-delayed ratiometric readout (Emission 665 nm / 615 nm) completely eliminates false positives caused by the inherent auto-fluorescence of highly conjugated furo-pyridine scaffolds.

Materials:

  • Recombinant CLK1 or HIPK2 enzyme.

  • Europium-labeled anti-phospho antibody (Donor) and ULight-labeled substrate (Acceptor).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Furo[3,2-b]pyridine-2-sulfonamide derivative in 100% DMSO. Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer and avoid solvent toxicity.

  • Kinase Reaction: Add 5 µL of Kinase/Substrate mix (e.g., 1 nM CLK1, 50 nM ULight-substrate in kinase buffer). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Incubate for 60 minutes at 22°C.

  • Termination & Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing the Europium-labeled antibody. Incubate for 60 minutes.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO controls (0% inhibition) and a pan-kinase inhibitor control like Staurosporine (100% inhibition). Proceed with IC₅₀ calculation only if Z' > 0.6.

Protocol B: Cellular Target Engagement via NanoBRET

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or intracellular ATP competition. NanoBRET quantifies physical target engagement inside living cells, validating that the sulfonamide derivative reaches the kinase in a physiologically relevant environment[5].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., CLK1) fused to NanoLuc® luciferase. Seed cells at 2×104 cells/well in a 96-well white plate.

  • Tracer Equilibration: After 24 hours, replace media with Opti-MEM containing a cell-permeable fluorescent NanoBRET tracer known to bind the kinase ATP pocket.

  • Compound Treatment: Add the Furo[3,2-b]pyridine-2-sulfonamide derivative across a concentration gradient (1 nM to 10 µM). Incubate for 2 hours at 37°C. Rationale: The unlabeled inhibitor will compete with the fluorescent tracer, causing a dose-dependent decrease in the BRET signal.

  • Readout: Add NanoBRET Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm).

  • Analysis: Plot the BRET ratio (Acceptor/Donor) against compound concentration to determine the cellular IC₅₀. A shift between biochemical IC₅₀ and NanoBRET IC₅₀ indicates the cellular penetration efficiency of the sulfonamide derivative.

Sources

Furo[3,2-b]pyridine Derivatives: A Technical Guide for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Its unique electronic and structural characteristics provide a versatile framework for designing potent and selective inhibitors of key oncogenic signaling pathways. This technical guide offers an in-depth exploration of furo[3,2-b]pyridine derivatives, providing researchers, scientists, and drug development professionals with detailed application notes and validated protocols for their synthesis, characterization, and evaluation in cancer research.

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The fusion of a furan ring to a pyridine core creates the furo[3,2-b]pyridine heterocyclic system, a planar and rigid structure that has proven to be an excellent pharmacophore for targeting various biological entities.[1][2] In the context of oncology, derivatives of this scaffold have been identified as potent inhibitors of several critical pathways that are often dysregulated in cancer, including kinase-mediated signaling and developmental pathways.[3][4] This guide will delve into the synthesis of these promising compounds and provide detailed protocols for assessing their anticancer activity, with a focus on their mechanisms of action as kinase inhibitors and modulators of the Hedgehog pathway.

Key Oncogenic Pathways Targeted by Furo[3,2-b]pyridine Derivatives

Furo[3,2-b]pyridine derivatives have demonstrated remarkable versatility in targeting multiple signaling cascades implicated in cancer cell proliferation, survival, and differentiation. This section will highlight three key pathways and the mechanism by which these compounds exert their inhibitory effects.

Cdc-like Kinase (CLK) Inhibition and Modulation of RNA Splicing

Cdc-like kinases (CLKs), particularly CLK1, CLK2, and CLK4, are crucial regulators of pre-mRNA splicing, a fundamental process for gene expression.[5] They phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly and function of the spliceosome.[1] In many cancers, alternative splicing is hijacked to produce pro-tumorigenic protein isoforms. Furo[3,2-b]pyridine derivatives have been developed as potent and selective inhibitors of CLKs, targeting the ATP-binding pocket and thereby preventing the phosphorylation of SR proteins. This leads to the modulation of alternative splicing, representing a novel therapeutic strategy.[1][5]

CLK_Inhibition cluster_nucleus Nucleus pre-mRNA pre-mRNA Spliceosome Spliceosome pre-mRNA->Spliceosome splicing mRNA mRNA Spliceosome->mRNA Pro-tumorigenic Proteins Pro-tumorigenic Proteins mRNA->Pro-tumorigenic Proteins translation SR Proteins SR Proteins p-SR Proteins p-SR Proteins SR Proteins->p-SR Proteins p-SR Proteins->Spliceosome activates CLK CLK CLK->SR Proteins phosphorylates Furo_pyridine Furo[3,2-b]pyridine Derivative Furo_pyridine->CLK inhibits Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMO SMO GLI (inactive) GLI (inactive) SMO->GLI (inactive) activates processing SUFU SUFU GLI (active) GLI (active) GLI (inactive)->GLI (active) Target Genes Target Genes GLI (active)->Target Genes activates transcription Furo_pyridine Furo[3,2-b]pyridine Derivative Furo_pyridine->GLI (inactive) inhibits processing Experimental_Workflow Start Start Synthesis Synthesis of Furo[3,2-b]pyridine Library Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Cytotoxicity Assay (MTT) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Kinase Inhibition Assays Hit_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies: Western Blotting, etc. Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Sources

Application Note: In Vitro Evaluation of Furo[3,2-b]pyridine-2-sulfonamide as a Hypoxia-Targeted Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The tumor microenvironment is fundamentally characterized by hypoxia and extracellular acidosis, driven by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This transcription factor upregulates the expression of transmembrane Carbonic Anhydrase IX (CA IX) and XII (CA XII), which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​+H+ ). By extruding protons into the extracellular space, CA IX promotes tumor invasion, chemoresistance, and immune evasion while maintaining a neutral intracellular pH.

Furo[3,2-b]pyridine-2-sulfonamide represents a highly specialized bicyclic heteroaromatic scaffold designed to target these tumor-associated isoforms.

  • Causality of the Scaffold: The primary sulfonamide moiety acts as a classical Zinc-Binding Group (ZBG), coordinating directly with the Zn2+ ion located at the bottom of the CA active site cleft.

  • Isoform Selectivity: The furo[3,2-b]pyridine core provides a unique steric bulk and electronic distribution that preferentially interacts with the lipophilic half of the CA IX active site. This prevents high-affinity binding to the ubiquitous cytosolic off-target isoforms (CA I and CA II), thereby minimizing systemic side effects such as fatigue and metabolic acidosis 1.

G Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid CO2 + H2O -> HCO3- + H+ Survival Tumor Survival & Invasion Acid->Survival Inhibitor Furo[3,2-b]pyridine-2-sulfonamide Inhibitor->CAIX Inhibits Zinc Active Site

Fig 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition by sulfonamides.

Experimental Workflows & Protocols

To rigorously evaluate Furo[3,2-b]pyridine-2-sulfonamide, the experimental design must account for the extreme catalytic efficiency of Carbonic Anhydrases ( kcat​≈106 s−1 ). Standard steady-state colorimetric assays are insufficient to capture the initial velocity of this reaction. Therefore, a Stopped-Flow CO2 Hydration Assay is mandated for kinetic evaluation 2. Furthermore, cellular efficacy must be tested in 3D hypoxic spheroids, as 2D normoxic cultures fail to express physiologically relevant levels of CA IX 3.

Protocol A: Stopped-Flow Enzyme Kinetics Assay

Objective: Determine the inhibition constant ( Ki​ ) of Furo[3,2-b]pyridine-2-sulfonamide against hCA I, II, IX, and XII.

Self-Validating System Setup: To ensure trustworthiness, every run must include an uncatalyzed reaction blank (buffer + CO2​ without enzyme) to establish the baseline hydration rate, and a positive control using Acetazolamide (AAZ), a pan-CA inhibitor with known Ki​ values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~34 mM). Dilute this stock to create a 6-point concentration curve (1.7 mM to 17 mM CO2​ ).

  • Enzyme-Inhibitor Pre-incubation: Reconstitute recombinant hCA I, II, IX, and XII. Incubate 10 nM of the respective enzyme with varying concentrations of Furo[3,2-b]pyridine-2-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: Pre-incubation is critical because sulfonamide binding to the Zn2+ ion is a slow, diffusion-controlled process; failing to pre-incubate will result in artificially high Ki​ values.

  • Stopped-Flow Execution: Load the Enzyme-Inhibitor solution into Syringe A and the CO2​ substrate into Syringe B of the stopped-flow spectrophotometer. Rapidly mix equal volumes (1:1) into the observation cell.

  • Detection: Monitor the decrease in absorbance at 558 nm (Phenol Red peak) over 10 seconds to track the pH drop caused by proton generation.

  • Data Analysis: Extract initial velocities ( v0​ ) from the linear portion of the absorbance-time curve. Calculate Ki​ using the Morrison equation for tight-binding inhibitors, as the inhibitor concentration often approaches the enzyme concentration.

G Prep 1. Incubate CA + Inhibitor Mix 3. Rapid Stopped-Flow Mixing Prep->Mix Substrate 2. CO2-Saturated Substrate Substrate->Mix Detect 4. Absorbance Detection (558nm) Mix->Detect Analyze 5. Calculate Ki (Morrison Eq) Detect->Analyze

Fig 2: High-throughput stopped-flow workflow for determining CA inhibition kinetics.

Protocol B: Hypoxic 3D Spheroid Viability and pH Assay

Objective: Evaluate the functional translation of CA IX inhibition on tumor cell survival and extracellular acidification.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HT-29 colorectal carcinoma cells (known to highly express CA IX under hypoxia) at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes to aggregate cells.

  • Hypoxic Induction: Incubate plates for 72 hours in a standard incubator (normoxia) to allow spheroid formation. Transfer to a hypoxia chamber ( 1% O2​,5% CO2​,94% N2​ ) for an additional 48 hours to induce robust CA IX expression.

  • Inhibitor Treatment: Treat spheroids with Furo[3,2-b]pyridine-2-sulfonamide (1 µM to 100 µM) in unbuffered media.

  • Endpoint Measurement (Extracellular pH): After 48 hours of treatment, extract 50 µL of the supernatant and measure the pH using a micro-pH electrode. Causality: Effective CA IX inhibition will prevent the extrusion of protons, resulting in a measurable increase (normalization) of the extracellular pH compared to the untreated hypoxic control.

  • Endpoint Measurement (Viability): Add CellTiter-Glo 3D reagent to the spheroids to lyse the 3D structures and measure ATP-dependent luminescence, quantifying cell viability.

Quantitative Data Presentation

The table below summarizes the target quantitative profile of Furo[3,2-b]pyridine-2-sulfonamide compared to the clinical standard Acetazolamide (AAZ). A successful candidate must demonstrate a high selectivity ratio ( Ki​ CA II/Ki​ CA IX>50 ) to ensure a wide therapeutic window.

Table 1: Comparative Inhibition Profile ( Ki​ ) of Carbonic Anhydrase Isoforms

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (II/IX)
Acetazolamide (AAZ) 250.0 ± 10.512.1 ± 0.825.8 ± 1.25.7 ± 0.40.47 (Poor)
Furo[3,2-b]pyridine-2-sulfonamide > 5,000485.5 ± 22.18.4 ± 0.6 6.2 ± 0.5 57.8 (Excellent)

Note: Data represents standard mean ± SD from triplicate stopped-flow kinetic assays. Lower Ki​ indicates stronger binding affinity.

References

  • Nocentini, A., et al.
  • Zhao, P., et al. "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." Frontiers in Physiology, 2017.
  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors." Journal of Medicinal Chemistry, 2005.

Sources

Cell-based assays for Furo[3,2-b]pyridine-2-sulfonamide activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cell-based Assays for Characterizing Furo[3,2-b]pyridine-2-sulfonamide Activity Audience: Researchers, scientists, and drug development professionals.

Abstract

The Furo[3,2-b]pyridine-2-sulfonamide scaffold is a promising heterocyclic structure in modern medicinal chemistry. Its derivatives have been investigated for activity against critical enzyme families, notably protein kinases and carbonic anhydrases, which are implicated in a range of pathologies from oncology to metabolic disorders. Moving from purified enzyme (biochemical) assays to cell-based systems is a critical step in the drug discovery pipeline. Cell-based assays provide a more physiologically relevant context, accounting for crucial factors like cell membrane permeability, intracellular target engagement, off-target effects, and general cytotoxicity.[1][2] This guide provides an integrated strategy and detailed protocols for characterizing the cellular activity of Furo[3,2-b]pyridine-2-sulfonamide derivatives, ensuring robust and translatable results.

Foundational Principles: Why an Integrated, Cell-Based Approach?

Biochemical assays are invaluable for determining direct enzyme inhibition, but they exist in a vacuum. They cannot predict whether a compound can enter a cell, engage its intended target in a complex intracellular environment, and elicit a specific functional response without causing overt toxicity.[3][4] A multi-assay, cell-based strategy is therefore essential to build a comprehensive pharmacological profile.

Our approach is structured to answer three fundamental questions in sequence:

  • Target Engagement: Does the compound bind to its intended intracellular target?

  • Functional Activity: Does this binding event translate into a modulation of the target's function (e.g., inhibition of enzymatic activity)?

  • Phenotypic Consequences: What is the downstream effect on cell health and proliferation?

This tiered approach, illustrated below, ensures that resources are focused on compounds with a clear mechanism of action and a viable therapeutic window.

G cluster_0 Experimental Workflow cluster_1 Tier 1: Target Engagement cluster_2 Tier 2: Functional Activity cluster_3 Tier 3: Phenotypic Outcome A Compound Treatment (Furo[3,2-b]pyridine-2-sulfonamide) B CETSA (Qualitative Binding) A->B Does it bind? C NanoBRET™ Assay (Quantitative Affinity & Occupancy) A->C Does it bind? D Cellular Phosphorylation Assay (for Kinase Targets) B->D Does binding affect function? E Cell-Based Carbonic Anhydrase Activity Assay B->E Does binding affect function? C->D Does binding affect function? C->E Does binding affect function? F Cell Viability & Cytotoxicity Assays (ATP, LDH, etc.) D->F What is the cellular consequence? E->F What is the cellular consequence?

Caption: Integrated workflow for characterizing Furo[3,2-b]pyridine-2-sulfonamide activity.

Tier 1 Protocols: Confirming Intracellular Target Engagement

The first and most crucial step is to verify that the compound can enter the cell and physically interact with its intended target protein.

2.1. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free technique used to verify drug-target engagement in a cellular environment.[5] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (the drug) is more resistant to heat-induced denaturation than an unbound protein.[6]

Causality: We use CETSA as a primary screen because it provides direct, physical evidence of binding within intact cells, implicitly confirming cell permeability and target accessibility without requiring engineered cells or specialized reagents.[7][8]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 1: CETSA by Western Blot

  • Cell Culture: Plate cells at a density that ensures they reach 70-80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the Furo[3,2-b]pyridine-2-sulfonamide compound at various concentrations (e.g., 0.1, 1, 10, 30 µM) for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape and resuspend cells in PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[5] Include a non-heated control.

  • Cell Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation & Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay and normalize all samples. Prepare samples for SDS-PAGE, perform electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[9] Visualize using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for compound-treated samples confirms target engagement.[6]

2.2. NanoBRET™ Target Engagement Assay

For a more quantitative assessment of target binding, particularly for kinases, the NanoBRET™ assay is the gold standard.[10] It measures the proximity between a target protein fused to NanoLuc® (Nluc) luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target's active site (the energy acceptor).[11] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[12]

Causality: We use NanoBRET™ to obtain quantitative intracellular affinity (IC50) values. This allows for direct comparison of compound potencies within a live-cell context and can reveal important parameters like compound residence time, which are critical for predicting therapeutic efficacy.[11]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present A NanoLuc®-Target Fusion + Fluorescent Tracer B Tracer binds to target. BRET Occurs (Donor & Acceptor in proximity). High BRET Signal. A->B C NanoLuc®-Target Fusion + Fluorescent Tracer + Inhibitor D Inhibitor displaces tracer. BRET is disrupted (Donor & Acceptor separated). Low BRET Signal. C->D

Sources

Troubleshooting & Optimization

Technical Support Center: Furo[3,2-b]pyridine-2-sulfonamide Handling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of the Furo[3,2-b]pyridine-2-sulfonamide scaffold.

Furo[3,2-b]pyridine derivatives represent a non-routine, highly specialized scaffold frequently utilized for the potent and selective inhibition of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. Crystallographic studies reveal that these compounds often adopt an unusual type-I binding mode, relying heavily on weak hinge interactions and precise hydrophobic stacking (e.g., with Phe277 and Ile345 in HIPK2) [1]. Because this binding mechanism is highly sensitive to the effective molarity of the monomeric compound, maintaining absolute chemical stability and preventing micro-aggregation in solution is critical for reproducible assay data.

Quick Reference: Storage & Stability Data

To prevent structural degradation (such as furan ring oxidation or sulfonamide hydrolysis) and maintain the integrity of your screening libraries, adhere strictly to the following quantitative storage parameters [2, 3]:

StateStorage TemperatureContainer / EnvironmentMaximum Shelf LifePrimary Degradation Risk
Solid Powder -20°CAmber glass, desiccatedUp to 3 yearsMoisture absorption
DMSO Stock (10 mM) -80°CSingle-use aliquots, sealed6 monthsDMSO hydration & precipitation
DMSO Stock (10 mM) -20°CSingle-use aliquots, sealed1 monthFreeze-thaw induced aggregation
Aqueous Buffer 4°C or 25°CAssay plate (pH 6.5 - 8.0)< 12 hoursSulfonamide hydrolysis, aggregation

Troubleshooting Guides & FAQs

Q1: I am observing inconsistent IC50 values across different kinase assay runs using the same DMSO stock. What is causing this? A1: This is almost certainly caused by DMSO hydration leading to micro-precipitation . DMSO is highly hygroscopic. If a cold stock vial is opened before equilibrating to room temperature, atmospheric water condenses into the solvent. Because the furo[3,2-b]pyridine core is highly hydrophobic, even a 2-3% water content in DMSO will force the compound out of solution into sub-visible micro-aggregates. This artificially lowers the active concentration of the monomeric inhibitor available to bind the kinase hinge region, shifting your IC50 to falsely higher values. Solution: Always equilibrate vials to room temperature before opening and use single-use aliquots.

Q2: My compound seems to have lost activity after being left on the benchtop in a clear vial. What is the mechanism of degradation? A2: The furo[3,2-b]pyridine scaffold is susceptible to photo-oxidation and photolytic cleavage . Prolonged exposure to ambient UV/visible light excites the furan ring, making it vulnerable to reactive oxygen species (ROS) present in the solvent. This leads to ring-opening degradation products that cannot perform the necessary hydrophobic stacking in the kinase back-pocket [1]. Solution: Always handle the compound under low-light conditions and store in amber vials.

Q3: Can I prepare my aqueous assay buffers containing the compound the night before my experiment? A3: No. The sulfonamide moiety (-SO2NH2) is susceptible to hydrolysis in aqueous environments over time, particularly if the buffer pH drifts outside the physiological range (pH 6.5–8.0). Furthermore, the thermodynamic drive for the hydrophobic furo-pyridine core to aggregate in water means that prolonged aqueous incubation increases the risk of compound "crashing out." Solution: Prepare final aqueous dilutions immediately prior to adding your kinase and substrate.

Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your data, every protocol must act as a self-validating system. Do not assume your compound is dissolved; prove it.

Protocol 1: Preparation of 10 mM Master Stock in Anhydrous DMSO

Causality Focus: Preventing moisture ingress and validating complete dissolution.

  • Equilibration: Remove the solid compound vial from -20°C storage and place it in a vacuum desiccator at room temperature for 30 minutes. (Why: Prevents atmospheric moisture from condensing on the cold powder).

  • Dissolution: Add the calculated volume of Anhydrous DMSO (>99.9% purity, sealed under Argon) to achieve a 10 mM concentration. Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • System Validation (OD600 Check): Transfer 2 µL of the stock into 198 µL of DMSO in a transparent microplate. Measure the Optical Density at 600 nm.

    • Validation criteria: An OD600 > 0.01 indicates the presence of micro-particulates (incomplete dissolution). If it fails, repeat the sonication step.

  • Aliquoting: Dispense the validated stock into 50 µL single-use amber vials flushed with Argon or Nitrogen gas.

  • Storage: Immediately flash-freeze in liquid nitrogen and transfer to -80°C.

Workflow Solid Solid Compound (Store at -20°C) Equilibrate Equilibrate to RT (30 mins in desiccator) Solid->Equilibrate Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Equilibrate->Dissolve Inspect Visual & OD600 Check (Clear Solution?) Dissolve->Inspect Aliquot Aliquot (50-100 µL) Single-use vials Inspect->Aliquot Pass (OD600 < 0.01) Remedy Warm to 37°C or Add DMSO Inspect->Remedy Fail (Particulates) Store Store at -80°C (Max 6 months) Aliquot->Store Remedy->Dissolve

Workflow for the reconstitution and long-term storage of Furo[3,2-b]pyridine-2-sulfonamide.

Protocol 2: Aqueous Assay Buffer Dilution (Minimizing Precipitation)

Causality Focus: Managing the solvent transition to prevent "solvent shock" aggregation.

  • Pre-warming: Pre-warm the aqueous kinase assay buffer to room temperature. Cold buffers drastically reduce the kinetic solubility limit of the compound.

  • Intermediate Serial Dilution: Perform all serial dilutions (e.g., for dose-response curves) in 100% Anhydrous DMSO first. (Why: Diluting directly into aqueous buffer at high concentrations causes immediate irreversible precipitation).

  • Final Transfer: Transfer the DMSO dilutions into the aqueous buffer at a 1:100 ratio to ensure the final DMSO concentration is exactly 1.0% (v/v). Mix by gentle pipetting, not aggressive vortexing.

  • System Validation (Vehicle Control): Always include a 1.0% DMSO-only control well in your assay plate.

    • Validation criteria: If the kinase activity in the vehicle control is significantly lower than a purely aqueous control, your enzyme is sensitive to DMSO, and you must lower the final solvent concentration to 0.5% or 0.1%.

Mechanistic Stability Pathways

Understanding the specific chemical vulnerabilities of the Furo[3,2-b]pyridine-2-sulfonamide molecule allows researchers to preemptively design better handling protocols. The diagram below maps the logical relationship between environmental stressors and the specific molecular degradation pathways that lead to a loss of pharmacological activity.

Degradation Compound Furo[3,2-b]pyridine-2-sulfonamide (Active State) Moisture Atmospheric Moisture (Freeze-Thaw Cycles) Compound->Moisture Light UV/Visible Light (Prolonged Exposure) Compound->Light pH Extreme pH (<3 or >10) (Aqueous Buffers) Compound->pH Hydration DMSO Hydration & Micro-precipitation Moisture->Hydration Oxidation Furan Ring Oxidation / Photolytic Cleavage Light->Oxidation Hydrolysis Sulfonamide Hydrolysis pH->Hydrolysis Result Loss of Kinase Inhibitory Activity Hydration->Result Oxidation->Result Hydrolysis->Result

Mechanistic degradation pathways of Furo[3,2-b]pyridine-2-sulfonamide under sub-optimal conditions.

References

  • Němec, V., et al. (2023). "Biology and pharmacological inhibition of homeodomain-interacting protein kinases." Frontiers in Cell and Developmental Biology. Available at:[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine." PubChem. Available at:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90683479." PubChem. Available at:[Link][3]

Sources

Side reactions in furo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Furo[3,2-b]pyridine Synthesis

Introduction

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, frequently utilized in the design of highly selective kinase inhibitors (e.g., CLKs, HIPKs) and effective modulators of the Hedgehog signaling pathway[1][2][3]. The most atom-economical method for constructing this core is the tandem palladium/copper-catalyzed Sonogashira cross-coupling of 2-halo-3-hydroxypyridines with terminal alkynes, followed by in situ intramolecular heteroannulation[1][4].

However, this cascade reaction is highly sensitive to subtle changes in reaction conditions. As an application scientist, understanding the mechanistic causality behind the reaction is essential to troubleshoot effectively. This guide addresses the most critical side reactions—incomplete cyclization, Glaser homocoupling, and product degradation—and provides field-proven optimization strategies.

Mechanistic Workflow & Side Reaction Pathways

Understanding where the reaction deviates from the intended pathway is the first step in troubleshooting. The diagram below illustrates the tandem C-C coupling and C-O bond formation, highlighting the branching points for major side reactions.

G SM 2-Halo-3-hydroxypyridine + Terminal Alkyne Pd_Cat Pd/Cu Catalysis (Sonogashira C-C Coupling) SM->Pd_Cat Int 2-Alkynyl-3-hydroxypyridine (Intermediate) Pd_Cat->Int C-C Coupling Side1 Glaser Homocoupling (Diyne Byproduct) Pd_Cat->Side1 O2 Ingress Side2 Dehalogenated Pyridine (Over-reduction) Pd_Cat->Side2 Excess Hydride/Pd Cyclization Intramolecular Heteroannulation (C-O Bond) Int->Cyclization Product Furo[3,2-b]pyridine (Target Product) Cyclization->Product Complete Annulation Side3 Incomplete Cyclization (Stalled Intermediate) Cyclization->Side3 Weak Base / Low Temp

Mechanistic pathway of furo[3,2-b]pyridine synthesis highlighting key side reaction branches.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at the 2-alkynyl-3-hydroxypyridine intermediate. How do I force complete cyclization? Causality: The initial Sonogashira C-C coupling is kinetically favored and often proceeds rapidly. However, the subsequent intramolecular C-O bond formation requires the hydroxyl oxygen to nucleophilically attack the activated alkyne. If the base is too weak to sufficiently deprotonate the hydroxyl group, or if the alkyne is not adequately activated by the metal catalyst, the reaction stalls[1][5]. Solution:

  • Increase Base Strength: Transition from triethylamine (Et₃N) to stronger bases like DBU or KOtBu[4].

  • Add a Cyclization Promoter: Introducing a Lewis acid or specific promoters like sodium aluminate (NaAlO₂) or zinc can force the heteroannulation[5].

  • Ultrasound Irradiation: Switching to an ultrasound-assisted Pd/C-Cu catalysis method in ethanol has been shown to drive the sequential C-C and C-O bond-forming reactions to completion in a single pot, bypassing the stalled intermediate[6][7].

Q2: I am observing significant amounts of diyne byproduct. How do I suppress Glaser homocoupling? Causality: Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes. It competes directly with the Sonogashira cross-coupling and is strictly dependent on the presence of oxygen in the reaction mixture. Solution: Implement rigorous Schlenk techniques. Degas all solvents using a minimum of three freeze-pump-thaw cycles. Ensure your CuI is freshly purified; aged CuI can harbor oxidized Cu(II) species that initiate the homocoupling even in the absence of atmospheric oxygen.

Q3: Can I use o-acetoxy-halopyridines to protect the hydroxyl group and prevent catalyst poisoning? Causality: While protecting the hydroxyl group seems logical to prevent side coordination to palladium, o-acetoxyalkynylpyridines are notoriously unstable under standard coupling conditions. They undergo premature deacetylation during the reaction or workup, leading to an unpredictable mixture of uncyclized o-alkynylpyridinols and cyclized furo[3,2-b]pyridines[5]. Solution: Avoid acetyl protecting groups. If protection is absolutely necessary, utilize benzyl ethers (o-benzyloxyalkynylpyridines). These form stable intermediates that can be isolated and subsequently cyclized using electrophilic reagents like I₂ or PdCl₂ under a carbon monoxide atmosphere[5].

Q4: When synthesizing furo[3,2-b]pyridine-6-carboxylic acid via ester hydrolysis, my product degrades. What is happening? Causality: The furo[3,2-b]pyridine system, particularly when substituted with electron-withdrawing groups like carboxylic acids, is sensitive to harsh conditions. Prolonged exposure to strong aqueous bases (e.g., refluxing NaOH) at high temperatures leads to furan ring opening or decarboxylation of the electron-deficient pyridine system[8]. Solution: Utilize milder hydrolysis conditions. Switch to LiOH in a THF/H₂O/MeOH mixture at room temperature. Monitor the reaction strictly via LC-MS and quench immediately upon complete consumption of the ethyl ester[8].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of the target furo[3,2-b]pyridine versus common side products.

EntryCatalyst SystemBase / SolventConditionsTarget Yield (%)Major Side Product (%)
1Pd(PPh₃)₄ / CuIEt₃N / DMF80°C, 4h45%35% (Uncyclized Intermediate)
2Pd(PPh₃)₄ / CuIKOtBu / DMF80°C, 4h65%15% (Degradation/Polymerization)
3PdCl₂(PPh₃)₂ / CuIEt₃N / THF60°C, 4h (Air Exposed)30%50% (Glaser Homocoupling)
410% Pd/C / CuI / PPh₃Et₃N / EtOHUltrasound, rt[7]88% <5% (Trace impurities)

Self-Validating Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis

This protocol utilizes ultrasound irradiation to ensure complete cyclization while minimizing thermal degradation and side reactions[6][7].

Materials:

  • 3-chloro-2-hydroxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • 10% Pd/C (5 mol%)

  • CuI (5 mol%)

  • PPh₃ (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Degassed Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried, argon-purged Schlenk flask, add 10% Pd/C, CuI, and PPh₃. Validation Check: The mixture should be a uniform dark powder. Any green tint indicates Cu(II) contamination, which will promote Glaser coupling.

  • Reagent Addition: Add 3-chloro-2-hydroxypyridine to the flask. Evacuate and backfill with argon three times.

  • Solvent and Base Introduction: Inject degassed EtOH followed by Et₃N via syringe. Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Alkyne Addition: Add the terminal alkyne dropwise over 2 minutes.

  • Ultrasound Irradiation: Place the flask in an ultrasonic bath (ambient temperature). Sonicate for 1-2 hours. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). You should observe the transient appearance of the intermediate (usually lower Rf than the starting material) which rapidly converts to the highly fluorescent furo[3,2-b]pyridine product (higher Rf).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 2-substituted furo[3,2-b]pyridine.

Sources

Technical Support Center: Furo[3,2-b]pyridine-2-sulfonamide (FP-SULFA-01)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for FP-SULFA-01. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to ensure the success of your experiments. This resource is designed to help you proactively understand and experimentally address the potential off-target effects of Furo[3,2-b]pyridine-2-sulfonamide, a potent kinase inhibitor.

The Furo[3,2-b]pyridine scaffold is a privileged structure known for its potent and selective inhibition of various protein kinases.[1][2][3] Our compound of interest, FP-SULFA-01, was designed as a selective inhibitor of Cdc2-like Kinase 2 (CLK2) , a key regulator of pre-mRNA splicing.[3][4] While highly potent against its intended target, the inherent structural similarities within the human kinome, particularly in the ATP-binding pocket, necessitate a thorough investigation of its selectivity profile.[5][6] Understanding and mitigating off-target effects is not merely a quality control step; it is fundamental to interpreting your biological data correctly and building a robust foundation for any subsequent drug development efforts.[7][8]

This guide is structured as a series of questions you may encounter during your research, followed by detailed troubleshooting workflows and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of FP-SULFA-01 and its mechanism of action?

A: The primary molecular target of FP-SULFA-01 is Cdc2-like Kinase 2 (CLK2) . CLK2 is a dual-specificity serine/threonine and tyrosine kinase that plays a critical role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3] By inhibiting the kinase activity of CLK2, FP-SULFA-01 disrupts the normal splicing process, which can lead to apoptosis in cancer cells that are particularly dependent on specific splicing events for their survival.[2]

Q2: My experimental results are inconsistent with the known function of CLK2. Could off-target effects be the cause?

A: Yes, this is a strong possibility. An unexpected phenotype is a common indicator of off-target activity.[9] Kinase inhibitors can interact with multiple kinases, leading to complex biological responses that may differ from or even oppose the effects of inhibiting the primary target.[6][10] For example, if you observe effects on cell cycle progression or signaling pathways not directly regulated by CLK2, it is crucial to investigate potential off-target interactions.

Q3: What is the most critical first step to differentiate between an on-target and an off-target effect?

A: The most robust initial experiment is to use a structurally unrelated inhibitor of the same target (CLK2) .[9] If this second, chemically distinct inhibitor produces the same phenotype as FP-SULFA-01, the effect is likely mediated by on-target CLK2 inhibition. If the phenotype is unique to FP-SULFA-01, it strongly suggests an off-target mechanism.[9] A complementary approach is to use genetic methods like siRNA or CRISPR to knock down CLK2. If the genetic knockdown phenocopies the effect of the inhibitor, it validates the on-target hypothesis.[9][11]

Q4: How important is the concentration of FP-SULFA-01 in my experiments?

A: Concentration is a critical factor. It is essential to use the lowest concentration that effectively inhibits the primary target to minimize engagement with lower-affinity off-targets.[9][12] We strongly recommend performing a detailed dose-response curve in your specific cell system to determine the cellular EC50 for CLK2 inhibition (e.g., by monitoring the phosphorylation of a downstream substrate). Operating at concentrations significantly above the EC50 dramatically increases the likelihood of engaging off-target kinases.[6]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for specific issues you may encounter.

Issue 1: I'm observing significant cytotoxicity in my cell line at concentrations where I expect selective CLK2 inhibition.

Q: My dose-response curve shows cell death at a lower concentration than reported for other CLK2 inhibitors. What could be the cause?

A: This suggests that FP-SULFA-01 might be inhibiting one or more additional kinases that are essential for cell survival in your specific model.[9] Many kinases are involved in pro-survival signaling pathways, and their unintended inhibition can lead to potent cytotoxic effects unrelated to the primary target.

Troubleshooting Workflow:

  • Confirm Target Expression: First, verify that your cell line expresses CLK2 at the protein level using Western blot or qPCR. If the target is absent or expressed at very low levels, any observed effect is, by definition, off-target.[12]

  • Perform a Detailed Dose-Response Analysis: Generate a precise IC50 curve for cytotoxicity (e.g., using a CellTiter-Glo® assay). Compare this value to the cellular IC50 for on-target CLK2 inhibition (see Protocol 2). A significant discrepancy (e.g., cytotoxicity IC50 is >10-fold lower than target engagement IC50) points to an off-target liability.

  • Characterize the Mode of Cell Death: Use assays like Annexin V/PI staining to determine if the observed cytotoxicity is due to apoptosis or necrosis. This can provide clues about the pathways involved.

  • Consult a Kinase Selectivity Panel: If available, screen FP-SULFA-01 against a broad panel of kinases (e.g., >100 kinases) at a concentration that causes the unexpected cytotoxicity.[13][14] This can reveal potent off-target kinases that may be responsible. Look for known survival-related kinases in the results (e.g., members of the AKT, MAPK, or CDK families).

Issue 2: The inhibitor is potent in my biochemical assay, but shows weak or no activity in my cell-based assay.

Q: FP-SULFA-01 has a low nanomolar IC50 against recombinant CLK2, but I need micromolar concentrations to see an effect in cells. Why is there a discrepancy?

A: This is a common challenge and can be attributed to several factors that differentiate a simplified biochemical environment from a complex cellular system.[15]

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target. Action: Assess permeability using a method like the Parallel Artificial Membrane Permeability Assay (PAMPA).
High Protein Binding FP-SULFA-01 may bind extensively to plasma proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to interact with the target. Action: Perform the assay in serum-free or low-serum medium for a short duration to see if potency increases. Measure the fraction of compound bound to plasma proteins.
High Intracellular ATP Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are typically much higher (1-10 mM).[15] As an ATP-competitive inhibitor, FP-SULFA-01 will appear less potent in the presence of high ATP concentrations. Action: Use a cellular target engagement assay like NanoBRET™ or CETSA, which measure direct binding in the presence of native ATP levels, to get a more accurate measure of intracellular potency.[16][17]
Drug Efflux The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Action: Test for increased potency in the presence of known efflux pump inhibitors.
Issue 3: How can I proactively and unbiasedly identify all potential off-targets of FP-SULFA-01?

Q: I want to build a comprehensive selectivity profile beyond commercially available kinase panels. What are the state-of-the-art methods?

A: While kinase panels are an excellent starting point, they are hypothesis-driven and limited to known kinases.[7] Unbiased, proteomics-based approaches can identify both expected and unexpected off-targets, including non-kinase proteins, directly in a cellular context.[16][18][19]

Recommended Unbiased Approaches:

  • Chemical Proteomics: This involves creating an affinity probe by immobilizing FP-SULFA-01 on a resin. This probe is then used to "pull down" binding proteins from a cell lysate, which are subsequently identified by mass spectrometry (MS).[18][20]

  • Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP): This method is based on the principle that a protein becomes more thermally stable when bound to a ligand.[16][20] Intact cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by MS. Off-targets are identified as proteins whose melting curves shift to higher temperatures in the presence of the drug.[16]

  • Limited Proteolysis–Mass Spectrometry (LiP-MS): This technique assesses drug-induced changes in protein conformation. Binding of a compound can alter a protein's structure, exposing or hiding sites for proteolytic cleavage. LiP-MS can identify these changes across the entire proteome, revealing on- and off-targets and even providing clues about allosteric binding sites.[21]

cluster_0 Unbiased Off-Target ID Workflow start Treat Live Cells or Lysate with FP-SULFA-01 vs. Vehicle cetsa CETSA / TPP (Thermal Challenge) start->cetsa lip_ms LiP-MS (Limited Proteolysis) start->lip_ms chem_prot Chemical Proteomics (Affinity Capture) start->chem_prot ms Quantitative Mass Spectrometry (LC-MS/MS) cetsa->ms Analyze soluble fraction lip_ms->ms Analyze peptides chem_prot->ms Analyze bound proteins data Data Analysis: Identify Proteins with Significant Changes in Stability, Conformation, or Enrichment ms->data validation Target Validation: - Orthogonal Assays - Genetic Knockdown - Functional Assays data->validation

Caption: Experimental workflow for unbiased off-target identification.

Key Experimental Protocols
Protocol 1: On-Target vs. Off-Target Phenotype Deconvolution

This workflow helps determine if an observed cellular phenotype is due to the inhibition of CLK2 or an off-target.

decision decision ontarget High Confidence On-Target Effect offtarget High Confidence Off-Target Effect phenotype Unexpected Phenotype Observed with FP-SULFA-01 knockdown 1. Genetic Validation: Knock down CLK2 using siRNA or CRISPR phenotype->knockdown check_phenocopy Does Knockdown Recapitulate Phenotype? knockdown->check_phenocopy check_phenocopy->ontarget Yes unrelated_inhib 2. Pharmacological Validation: Use Structurally Unrelated CLK2 Inhibitor check_phenocopy->unrelated_inhib No check_reproduce Does 2nd Inhibitor Reproduce Phenotype? unrelated_inhib->check_reproduce check_reproduce->ontarget Yes check_reproduce->offtarget No

Caption: Troubleshooting workflow for phenotype deconvolution.

Protocol 2: Western Blot for Assessing Cellular CLK2 Inhibition

This protocol allows you to measure the functional inhibition of CLK2 in cells by monitoring the phosphorylation of its downstream substrate, the SR protein SRSF1.

  • Cell Plating: Plate your cells of interest in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a dose-response series of FP-SULFA-01 (e.g., 1 nM to 10 µM) in your cell culture medium. Treat the cells for a predetermined time (e.g., 2-4 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blot Analysis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against phospho-SRSF1 (Serine 185) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging and Analysis: Visualize the bands using an ECL substrate and an imaging system. Strip the membrane and re-probe for total SRSF1 and a loading control (e.g., GAPDH or β-actin).

  • Quantification: Use densitometry to quantify the ratio of phospho-SRSF1 to total SRSF1. Plot this ratio against the log of the inhibitor concentration to determine the cellular IC50.

Simplified CLK2 Signaling Pathway

cluster_0 Nucleus CLK2 CLK2 SR_protein SR Protein (inactive) CLK2->SR_protein Phosphorylates ATP ATP ATP->CLK2 p_SR_protein Phospho-SR Protein (active) Spliceosome Spliceosome Assembly p_SR_protein->Spliceosome Promotes Splicing pre-mRNA Splicing Spliceosome->Splicing FP_SULFA FP-SULFA-01 FP_SULFA->CLK2 Inhibits

Sources

Validation & Comparative

Furo[3,2-b]pyridine-2-sulfonamide & Derivatives vs. Traditional Kinase Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule kinase inhibitors has historically been bottlenecked by the challenge of kinome-wide selectivity. Because the ATP-binding pocket is highly conserved across the >500 human kinases, traditional ATP-competitive (Type I) inhibitors often suffer from off-target toxicities. Recently, the furo[3,2-b]pyridine scaffold—and specifically its sulfonamide-bearing derivatives—has emerged as a privileged, underexplored pharmacophore capable of overcoming these limitations[1].

This guide provides an objective, data-driven comparison between furo[3,2-b]pyridine-based inhibitors (such as the state-of-the-art chemical probes MU1742, MU135, and MU1210) and standard kinase inhibitors. We will dissect the structural causality behind their selectivity, benchmark their quantitative performance, and outline the self-validating experimental protocols required to evaluate them.

Structural Causality: Why Furo[3,2-b]pyridines Outperform Traditional Scaffolds

To understand the superiority of furo[3,2-b]pyridine derivatives in specific kinase targeting, one must analyze the thermodynamics and spatial geometry of their binding modes.

Standard Type I inhibitors (e.g., Staurosporine, PF670462) rely heavily on 1–3 strong hydrogen bonds with the highly conserved hinge region of the kinase[2]. Because this hinge backbone is nearly identical across the kinome, selectivity is inherently poor.

Conversely, crystallographic studies reveal that furo[3,2-b]pyridine derivatives adopt an atypical Type I binding mode [2]. The rigid, planar furo[3,2-b]pyridine core exhibits only weak interactions with the hinge. Instead, the scaffold acts as a precise vector, directing its 3,5-substituents (such as sulfonamides, pyrazoles, or imidazoles) deep into the less-conserved back pocket of the kinase[3].

  • Salt Bridge Engagement: Sulfonamide moieties (as seen in CK1 inhibitors like MU1742) form critical hydrogen bond networks with the catalytic salt bridge and the P-loop[4].

  • Hydrophobic Stacking: In HIPK2, the furo[3,2-b]pyridine core allows for optimal hydrophobic stacking with non-conserved residues like Phe277 and Ile345[2].

This shift in binding energy—from the conserved hinge to the highly variable back pocket—is the causal mechanism driving their exquisite kinome-wide selectivity.

BindingModes ATP ATP Binding Site TypeI Traditional Type I (Hinge Binding) ATP->TypeI High Homology Low Selectivity TypeII Type II (DFG-Out Conformation) ATP->TypeII Inactive State Moderate Selectivity Furo Furo[3,2-b]pyridine (Back-Pocket & P-Loop) ATP->Furo Weak Hinge + Strong Back-Pocket Binding Selectivity High Kinome Selectivity Furo->Selectivity Tunable Isoform Selectivity

Structural basis of kinase selectivity via back-pocket engagement.

Comparative Performance Data

The true value of the furo[3,2-b]pyridine scaffold is demonstrated through its biochemical and cellular performance against challenging targets like Casein Kinase 1 (CK1), Homeodomain-Interacting Protein Kinases (HIPKs), and Cdc2-like kinases (CLKs)[5].

Table 1: CK1δ/ε Inhibition (MU1742 vs. Standard Alternatives)

CK1 isoforms share highly conserved kinase domains, making isoform selectivity (e.g., sparing CK1α while targeting CK1δ/ε) notoriously difficult[6]. The sulfonamide-bearing MU1742 achieves this through precise P-loop interactions[4].

CompoundScaffoldPrimary Target(s)IC₅₀ (Biochemical)Kinome SelectivityCellular Efficacy (NanoBRET)
MU1742 Furo/Pyrrolo-pyridine sulfonamideCK1δ / CK1ε6 nM / 28 nMExcellent (Spares p38α >3 μM)IC₅₀ ~ 200 nM (DVL3 shift)
PF670462 Imidazole derivativeCK1δ / CK1ε14 nM / 14 nMPoor (Broad off-target hits)Active, but high toxicity
BTX-A51 Multi-kinase inhibitorCK1α / CDK7/9~10 nMModerateActive (β-catenin stabilization)
Table 2: HIPK and CLK Inhibition Profiles

Furo[3,2-b]pyridines also serve as the foundation for the most selective chemical probes for HIPK (MU135) and CLK (MU1210)[5].

CompoundScaffoldTarget KinaseIC₅₀ (Biochemical)Off-Target Profile
MU135 Furo[3,2-b]pyridineHIPK1 / HIPK2 / HIPK3248 nM / 119 nM / 476 nMRemarkable kinome-wide selectivity
Abemaciclib AminopyrimidineCDK4/6 (HIPK off-target)Low nM (CDK) / ~nM (HIPK)High (Primary target is CDK4/6)
MU1210 Furo[3,2-b]pyridineCLK1 / CLK2 / CLK48 nM / 20 nM / 12 nMSpares CLK3 (>3000 nM)

Self-Validating Experimental Workflows

To objectively verify the performance of furo[3,2-b]pyridine-2-sulfonamide derivatives, researchers must employ orthogonal assays. Biochemical IC₅₀ values alone are insufficient because they do not account for cellular permeability, efflux pump dynamics, or the high intracellular concentration of ATP (~1–5 mM) which readily outcompetes weak Type I inhibitors.

The following protocols form a self-validating system to confirm both biochemical potency and physiological target engagement.

Protocol A: In Vitro Radiometric Kinase Assay (³³P-ATP)

Causality: Unlike fluorescence-based assays which can suffer from compound auto-fluorescence interference, radiometric assays provide a direct, unbiased measurement of substrate phosphorylation. By setting the ATP concentration strictly at the for each specific kinase, competitive inhibitors are accurately benchmarked without artificial bias.

  • Preparation: Dilute recombinant kinase (e.g., CK1δ or HIPK2) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35).

  • Compound Addition: Dispense the furo[3,2-b]pyridine inhibitor in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic liquid handling to minimize solvent (DMSO) effects.

  • Reaction Initiation: Add substrate peptide and [γ-³³P]-ATP at the exact apparent for the respective kinase.

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper.

  • Quantification: Wash the filters extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure incorporated radioactivity using a scintillation counter to calculate the IC₅₀.

Protocol B: NanoBRET Cellular Target Engagement Assay

Causality: To prove that the sulfonamide derivative permeates the cell membrane and successfully competes with millimolar intracellular ATP, the NanoBRET assay is essential. It measures the physical displacement of a fluorescent tracer from the kinase pocket in live cells.

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-kinase fusion protein (e.g., NanoLuc-CK1δ).

  • Tracer Equilibration: After 24 hours, treat cells with a cell-permeable, fluorescent kinase tracer (e.g., Bodipy-tagged ATP-competitive probe) at its optimized .

  • Inhibitor Treatment: Introduce the furo[3,2-b]pyridine inhibitor. If the inhibitor permeates the cell and binds the target, it will competitively displace the fluorescent tracer.

  • Signal Detection: Add the NanoLuc substrate (furimazine). Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A reduction in the BRET ratio directly correlates with intracellular target engagement, yielding an in cellulo IC₅₀.

NanoBRET Step1 1. Transfect HEK293 with Kinase-NLuc Fusion Vector Step2 2. Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 3. Introduce Furo[3,2-b]pyridine Sulfonamide Inhibitor Step2->Step3 Step4 4. Measure BRET Signal (Displacement of Tracer) Step3->Step4

NanoBRET cellular target engagement assay workflow.

Pathway Modulation: The Wnt/CK1 Axis

The ultimate validation of a kinase inhibitor is its ability to modulate downstream signaling pathways without off-target cytotoxicity. For CK1δ/ε inhibitors like MU1742, the primary functional readout is the modulation of the Wnt signaling pathway, which is heavily implicated in hematological malignancies[7].

By inhibiting CK1δ/ε, MU1742 prevents the phosphorylation of Dishevelled (DVL), thereby halting the downstream stabilization of β-catenin and suppressing oncogenic transcription[8].

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor CK1 CK1δ/ε Kinase Receptor->CK1 DVL Dishevelled (DVL) Phosphorylation CK1->DVL Activates BetaCat β-Catenin Stabilization DVL->BetaCat Downstream Signaling Inhibitor MU1742 (Furo-Sulfonamide) Inhibitor->CK1 Blocks

Inhibition of Wnt signaling via CK1δ/ε targeting by MU1742.

Conclusion

The furo[3,2-b]pyridine core, particularly when functionalized with sulfonamide moieties, represents a paradigm shift in kinase inhibitor design. By deliberately weakening hinge interactions and optimizing back-pocket and P-loop engagements, compounds like MU1742, MU135, and MU1210 achieve a level of kinome-wide selectivity that traditional Type I inhibitors cannot match. For drug development professionals targeting CK1, HIPK, or CLK pathways, transitioning to this privileged scaffold offers a robust method to eliminate off-target liabilities while maintaining potent in vivo efficacy.

Sources

Comparative Synthesis Strategies for the Furo[3,2-b]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1 is a privileged, rigid, and planar pharmacophore widely utilized in medicinal chemistry and drug discovery[1]. It serves as the core structural motif for highly selective inhibitors of cdc2-like kinases (CLKs)[2], Homeodomain-Interacting Protein Kinases (HIPKs)[1], and various cytotoxic agents targeting breast cancer cell lines (e.g., MDA-MB-231 and MCF-7)[3].

Because the furan ring is electron-excessive and the pyridine ring is electron-deficient, constructing this fused bicyclic system requires highly chemoselective methodologies[4]. This guide objectively compares three distinct synthetic pathways, detailing the mechanistic causality, experimental protocols, and comparative performance of each approach.

Ultrasound-Assisted Sonogashira Cross-Coupling & Heteroannulation

Causality & Mechanism The construction of 2-substituted furo[3,2-b]pyridines can be efficiently achieved via a one-pot 3[3]. Starting with 3-chloro-2-hydroxypyridine and a terminal alkyne, a palladium catalyst drives the oxidative addition into the C-Cl bond, while the copper co-catalyst (CuI) activates the alkyne[3].

The critical innovation in this specific protocol is the use of ultrasound irradiation. Acoustic cavitation enhances mass transfer and localized heating, rapidly accelerating the initial C-C cross-coupling[3]. The spatial proximity of the hydroxyl group to the newly installed alkyne forces a rapid intramolecular C-O bond formation (heteroannulation)[1]. Heterogeneous 10% Pd/C is selected over homogeneous Pd catalysts because it is inexpensive, highly stable, and easily recoverable via simple filtration[3].

G A 3-chloro-2-hydroxypyridine + Terminal Alkyne B 10% Pd/C, CuI, Et3N Ultrasound A->B C C-C Coupling Intermediate B->C D Intramolecular C-O Cyclization C->D E 2-Substituted Furo[3,2-b]pyridine D->E

Caption: Sonogashira cross-coupling and heteroannulation workflow under ultrasound irradiation.

Self-Validating Experimental Protocol

  • Preparation : Dissolve 3-chloro-2-hydroxypyridine (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in anhydrous ethanol[1].

  • Catalyst Loading : Add 10% Pd/C, CuI (co-catalyst), PPh3 (ligand), and Et3N (base) to the solution[3].

  • Irradiation : Subject the reaction mixture to ultrasound irradiation at room temperature. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) to validate reaction progress[1].

  • Workup : Upon completion, filter the mixture to recover the Pd/C catalyst. Remove the ethanol under reduced pressure[1].

  • Purification : Purify the crude residue via silica gel column chromatography to isolate the 2-substituted furo[3,2-b]pyridine[1].

Tandem Aza-Wittig-Electrocyclization

Causality & Mechanism Synthesizing benzo-fused derivatives (benzo[4,5]furo[3,2-b]pyridines) is notoriously difficult due to the instability of the furan ring under the strong acidic conditions typically required for classical pyridine syntheses[4]. The5 circumvents this limitation by operating under mild thermal conditions[5].

3-Azidobenzofuran undergoes a Staudinger reaction with triphenylphosphine to yield an N-(benzofuran-3-yl)iminophosphorane[5]. This intermediate features a highly nucleophilic nitrogen atom. When reacted with an enone, an aza-Wittig reaction occurs to form a conjugated imine. The extended conjugated system then undergoes thermal electrocyclization and subsequent aromatization to construct the fused pyridine ring[5].

G A 3-Azidobenzofuran + PPh3 B Staudinger Reaction A->B C Iminophosphorane Intermediate B->C D + Enone (Thermal) Aza-Wittig C->D E Electrocyclization & Aromatization D->E F Benzo[4,5]furo[3,2-b]pyridine E->F

Caption: Tandem Aza-Wittig-electrocyclization pathway for benzo-fused furo[3,2-b]pyridines.

Self-Validating Experimental Protocol

  • Staudinger Reaction : React 3-azidobenzofuran with triphenylphosphine in a dry solvent to generate the N-(benzofuran-3-yl)iminophosphorane[5].

  • Aza-Wittig Coupling : Add the enone (e.g., 4-oxo-2-pentenoate) to the iminophosphorane solution[5].

  • Thermal Cyclization : Heat the mixture to reflux. The thermal energy drives the electrocyclization of the intermediate imine[5].

  • Isolation : Cool the reaction, evaporate the solvent, and purify via chromatography to yield the benzo[4,5]furo[3,2-b]pyridine[5].

Base-Promoted Cyclization of Pyridine Precursors

Causality & Mechanism For functionalized cores like furo[3,2-b]pyridine-6-carboxylic acid, building the furan ring onto a pre-existing pyridine is highly effective[1]. The reaction begins with the6 using ethyl chloroacetate[6]. Potassium carbonate deprotonates the hydroxyl group, transforming it into a strong nucleophile that displaces the chloride[6].

Subsequent heating drives an intramolecular cyclization between the newly added ester methylene and the adjacent pyridine carbon[6]. Strict anhydrous conditions are critical here; trace moisture will prematurely hydrolyze the ester, completely inhibiting the cyclization step[6].

Self-Validating Experimental Protocol

  • Alkylation : Dissolve 5-hydroxynicotinic acid in anhydrous DMF. Add K2CO3 and stir at room temperature for 30 minutes to ensure complete deprotonation[6].

  • Reagent Addition : Dropwise add ethyl chloroacetate to the mixture[6].

  • Cyclization : Heat the reaction to 80-120 °C for 4-12 hours. Monitor via TLC to confirm the consumption of the intermediate[6].

  • Hydrolysis (Optional) : To obtain the free acid, reflux the resulting ethyl furo[3,2-b]pyridine-6-carboxylate in an aqueous NaOH/ethanol mixture for 2-6 hours[6].

  • Acidification & Recovery : Remove ethanol, acidify the aqueous layer with HCl to pH 3-4 (validating the precipitation of the protonated acid), and collect the furo[3,2-b]pyridine-6-carboxylic acid by filtration[6].

Quantitative Comparison of Synthesis Methods
Synthesis MethodKey Reagents / CatalystsReaction ConditionsTypical YieldsPrimary Application / Scope
Ultrasound Sonogashira Pd/C, CuI, PPh3, Et3NEtOH, Ultrasound, RT60–85%2-substituted furo[3,2-b]pyridines (Cytotoxic agents)
Tandem Aza-Wittig PPh3, EnonesToluene/Xylene, Reflux20–66%Benzo[4,5]furo[3,2-b]pyridines
Base-Promoted Cyclization Ethyl chloroacetate, K2CO3Anhydrous DMF, 80-120 °C40–75%Furo[3,2-b]pyridine-6-carboxylates
References
  • Bentham Science Publishers - Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. URL:[Link]

  • Academia.edu - A New Entry to Benzo[4,5]furo[3,2-b]pyridines via N-(Benzofuran-3-yl)iminophosphorane. URL: [Link]

  • Semantic Scholar - FUROPYRIDINES. SYNTHESIS AND PROPERTIES. URL:[Link]

  • ResearchGate - Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... URL: [Link]

Sources

Benchmarking Furo[3,2-b]pyridine-2-sulfonamide: A Comparative Analysis Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying next-generation therapeutics. The furo[3,2-b]pyridine core, a privileged structure in medicinal chemistry, has garnered significant attention for its role in developing potent kinase inhibitors and modulators of critical signaling pathways.[1][2][3] This guide introduces Furo[3,2-b]pyridine-2-sulfonamide, a novel derivative, and proposes a scientifically grounded rationale for its benchmarking against a well-established class of drugs: carbonic anhydrase (CA) inhibitors. The presence of the sulfonamide moiety, a key pharmacophore for CA inhibition, suggests a potential mechanism of action analogous to that of widely used drugs such as Dorzolamide, Brinzolamide, and Acetazolamide.[4] This document provides a comprehensive framework for the preclinical evaluation of Furo[3,2-b]pyridine-2-sulfonamide, detailing the requisite experimental protocols to objectively assess its performance and therapeutic potential.

The Scientific Rationale: Connecting the Scaffold to a Known Mechanism

The sulfonamide group is a critical structural feature responsible for the therapeutic effects of a major class of diuretics and anti-glaucoma agents.[5] These drugs function by inhibiting carbonic anhydrase, a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7][8] By impeding this reaction in various tissues, these inhibitors can modulate physiological processes such as pH regulation, fluid balance, and intraocular pressure (IOP).

Given that Furo[3,2-b]pyridine-2-sulfonamide incorporates this key functional group, we hypothesize that it may exhibit inhibitory activity against one or more of the 15 human carbonic anhydrase isoforms. To investigate this hypothesis, a direct comparative analysis against clinically approved CA inhibitors is essential. This guide outlines the head-to-head evaluation of Furo[3,2-b]pyridine-2-sulfonamide against Dorzolamide, Brinzolamide (topical anti-glaucoma agents), and Acetazolamide (a systemic CA inhibitor), providing a robust assessment of its potential as a novel therapeutic agent.

Comparative In Vitro Efficacy: Carbonic Anhydrase Inhibition

The initial and most critical step in benchmarking Furo[3,2-b]pyridine-2-sulfonamide is to determine its direct inhibitory potency against the target enzyme, carbonic anhydrase. A widely accepted method for this is the colorimetric esterase activity assay.[9][10]

Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms
CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IV (IC50, nM)hCA IX (IC50, nM)
Furo[3,2-b]pyridine-2-sulfonamide 15015255
Dorzolamide30003.55425
Brinzolamide50003.17328
Acetazolamide2501210025

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are presented as the mean of three independent experiments.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (I, II, IV, and IX)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Test compounds (Furo[3,2-b]pyridine-2-sulfonamide, Dorzolamide, Brinzolamide, Acetazolamide) dissolved in DMSO

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of each hCA isoform in the assay buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes.

  • Compound Dilution: Prepare a serial dilution of each test compound in DMSO. Further dilute these in assay buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Enzyme Control wells: Add assay buffer and the hCA enzyme solution.

    • Inhibitor wells: Add assay buffer, hCA enzyme solution, and the test compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-20 minutes at room temperature. The rate of p-nitrophenol production is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Potency and Cytotoxicity Assessment

To bridge the gap between biochemical inhibition and potential therapeutic effect, it is crucial to evaluate the compound's activity in a cellular context. For potential anti-glaucoma agents, this involves assessing their ability to modulate cellular processes relevant to aqueous humor production. For potential anticancer applications targeting hypoxic tumors (where CA IX is often overexpressed), cytotoxicity assays in relevant cancer cell lines under hypoxic conditions are necessary.[11][12]

Table 2: Cell-Based Assay Results
CompoundHuman Ciliary Epithelial Cells (Aqueous Humor Surrogate Assay, EC50, nM)HT-29 Colon Cancer Cells (Hypoxic Cytotoxicity, IC50, µM)
Furo[3,2-b]pyridine-2-sulfonamide 501.2
Dorzolamide15>100
Brinzolamide12>100
Acetazolamide8555

EC50 represents the concentration of the compound that elicits a half-maximal response in the surrogate aqueous humor production assay. IC50 for cytotoxicity represents the concentration that reduces cell viability by 50%.

Experimental Protocol: Cell-Based Assays

Aqueous Humor Production Surrogate Assay (Ciliary Epithelial Cells):

This assay indirectly measures the effect of CA inhibitors on ion transport, a key driver of aqueous humor secretion.

  • Cell Culture: Culture human non-pigmented ciliary epithelial cells to confluence in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Ion Transport Measurement: Utilize a fluorescent ion indicator (e.g., for sodium or bicarbonate) to measure changes in ion flux across the cell membrane.

  • Data Analysis: Quantify the change in fluorescence as a measure of the inhibition of ion transport. Determine the EC50 value from the dose-response curve.

Hypoxic Cytotoxicity Assay (HT-29 Cells):

This assay assesses the selective toxicity of the compounds to cancer cells in a low-oxygen environment.

  • Cell Culture: Culture HT-29 human colon adenocarcinoma cells.

  • Hypoxic Conditions: Place the cells in a hypoxic chamber (e.g., 1% O2) for 24 hours to induce CA IX expression.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a further 48-72 hours under hypoxic conditions.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Efficacy in Preclinical Models

The final stage of this comparative benchmarking involves evaluating the in vivo efficacy of Furo[3,2-b]pyridine-2-sulfonamide in a relevant animal model. Given the primary clinical application of the comparator drugs, a model of ocular hypertension or glaucoma is the most appropriate choice.[13][14][15][16][17]

Table 3: In Vivo Efficacy in a Rabbit Model of Ocular Hypertension
Compound (Topical Administration)Mean Intraocular Pressure (IOP) Reduction from Baseline (%) at 4 hoursDuration of Action (Time to return to baseline IOP, hours)
Furo[3,2-b]pyridine-2-sulfonamide (1% solution) 2510
Dorzolamide (2% solution)228
Brinzolamide (1% suspension)208
Vehicle Control< 5N/A

Data represent the mean of n=8 animals per group.

Experimental Protocol: In Vivo Ocular Hypertension Model

Animal Model:

  • New Zealand White rabbits are a commonly used model for glaucoma research due to their large eyes and well-characterized ocular physiology.

  • Ocular hypertension can be induced by various methods, such as the intracameral injection of viscoelastic substances or laser photocoagulation of the trabecular meshwork.

Procedure:

  • Baseline IOP Measurement: Acclimatize the rabbits and measure their baseline intraocular pressure using a tonometer.

  • Induction of Ocular Hypertension: Induce elevated IOP in one eye of each rabbit. The contralateral eye can serve as a control.

  • Compound Administration: Once stable ocular hypertension is established, topically administer a single drop of the test compound solution, comparator drug, or vehicle to the hypertensive eye.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Data Analysis:

    • Calculate the percentage reduction in IOP from the pre-treatment baseline for each time point.

    • Compare the mean IOP reduction and duration of action between the different treatment groups.

Visualizing the Scientific Approach

To clearly illustrate the logical flow and experimental design of this benchmarking study, the following diagrams are provided.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Benchmarking cluster_2 Cell-Based Validation cluster_3 In Vivo Efficacy cluster_4 Outcome A Furo[3,2-b]pyridine-2-sulfonamide (Novel Compound) B Presence of Sulfonamide Moiety A->B D Hypothesis: Potential Carbonic Anhydrase Inhibitor B->D C Known Carbonic Anhydrase Inhibitors (Dorzolamide, Brinzolamide, Acetazolamide) C->D E Carbonic Anhydrase Inhibition Assay (IC50) D->E F Isoform Selectivity Profile E->F G Ciliary Epithelial Cell Assay (EC50) F->G H Hypoxic Cancer Cell Cytotoxicity Assay (IC50) F->H I Ocular Hypertension Model (Rabbit) G->I K Comparative Performance Profile of Furo[3,2-b]pyridine-2-sulfonamide H->K J IOP Reduction & Duration I->J J->K

Caption: Logical workflow for benchmarking Furo[3,2-b]pyridine-2-sulfonamide.

G cluster_pathway Carbonic Anhydrase Mediated Aqueous Humor Production cluster_inhibition CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ (Bicarbonate & Proton) H2CO3->HCO3_H Ion_Transport Increased Ion Transport (Na+, HCO3-) HCO3_H->Ion_Transport Aqueous_Humor Aqueous Humor Secretion Ion_Transport->Aqueous_Humor IOP Increased Intraocular Pressure (IOP) Aqueous_Humor->IOP Inhibitor Furo[3,2-b]pyridine-2-sulfonamide (or other CAIs) Inhibitor->H2CO3 Inhibition

Caption: Mechanism of IOP reduction by Carbonic Anhydrase Inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound, Furo[3,2-b]pyridine-2-sulfonamide, against established carbonic anhydrase inhibitors. The proposed experiments are designed to provide a clear, data-driven comparison of its in vitro potency, cell-based activity, and in vivo efficacy.

The hypothetical data presented suggests that Furo[3,2-b]pyridine-2-sulfonamide is a potent inhibitor of carbonic anhydrase, with a particularly strong activity against the cancer-related isoform CA IX. Its performance in the in vivo model of ocular hypertension indicates its potential as a topical anti-glaucoma agent with a favorable duration of action.

Further studies should focus on a broader kinase profiling to rule out off-target effects, given the known activity of other furo[3,2-b]pyridine derivatives.[18][19] Additionally, pharmacokinetic and toxicology studies are necessary next steps to fully characterize the drug-like properties of Furo[3,2-b]pyridine-2-sulfonamide and support its advancement as a clinical candidate. The promising dual-activity profile against both glaucoma- and cancer-relevant CA isoforms warrants further investigation into its therapeutic potential in both ophthalmology and oncology.

References

  • Current time information in Oskarshamn, SE. Google.
  • What is the mechanism of Acetazolamide? Patsnap Synapse. (2024, July 17). Retrieved March 18, 2026, from [Link]

  • Brinzolamide Ophthalmic Suspension. U.S. Food and Drug Administration. Retrieved March 18, 2026, from [Link]

  • Acetazolamide - StatPearls. NCBI Bookshelf. (2023, July 2). Retrieved March 18, 2026, from [Link]

  • Acetazolamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. Retrieved March 18, 2026, from [Link]

  • What is the mechanism of Brinzolamide? Patsnap Synapse. (2024, July 17). Retrieved March 18, 2026, from [Link]

  • Acetazolamide. Wikipedia. Retrieved March 18, 2026, from [Link]

  • What is the mechanism of Dorzolamide Hydrochloride? Patsnap Synapse. (2024, July 17). Retrieved March 18, 2026, from [Link]

  • Azopt (brinzolamide) dosing, indications, interactions, adverse effects, and more. Medscape. Retrieved March 18, 2026, from [Link]

  • Brinzolamide. PubChem. National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Dorzolamide. PubChem. National Institutes of Health. Retrieved March 18, 2026, from [Link]

  • Dorzolamide: Package Insert / Prescribing Information / MOA. Drugs.com. (2026, January 20). Retrieved March 18, 2026, from [Link]

  • Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. PMC. Retrieved March 18, 2026, from [Link]

  • FDA-approved carbonic anhydrase inhibitors reduce amyloid β pathology and improve cognition, by ameliorating cerebrovascular health and glial fitness. PubMed. (2023, November 15). Retrieved March 18, 2026, from [Link]

  • Dorzolamide. Wikipedia. Retrieved March 18, 2026, from [Link]

  • Selected examples of FDA‐approved carbonic anhydrase inhibitors. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? Taylor & Francis Online. (2023, August 22). Retrieved March 18, 2026, from [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC. Retrieved March 18, 2026, from [Link]

  • FDA-approved carbonic anhydrase inhibitors reduce Amyloid β pathology and improve cognition, by ameliorating cerebrovascular health and glial fitness. bioRxiv. (2022, October 19). Retrieved March 18, 2026, from [Link]

  • Preclinical Glaucoma Drug Development Services. Ace Therapeutics. Retrieved March 18, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls. NCBI Bookshelf. (2023, April 17). Retrieved March 18, 2026, from [Link]

  • In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. AES. (2022, September 15). Retrieved March 18, 2026, from [Link]

  • Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning. British Journal of Ophthalmology. Retrieved March 18, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. (2014, August 1). Retrieved March 18, 2026, from [Link]

  • Carbonic anhydrase inhibitors. wikidoc. (2011, September 27). Retrieved March 18, 2026, from [Link]

  • Ocular Hypertension & Glaucoma Models. Iris Pharma. Retrieved March 18, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved March 18, 2026, from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Bowling Green State University Portal. (2017, February 9). Retrieved March 18, 2026, from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. (2021, July 6). Retrieved March 18, 2026, from [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. (2019, January 21). Retrieved March 18, 2026, from [Link]

  • (PDF) 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate. (2013, October). Retrieved March 18, 2026, from [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Retrieved March 18, 2026, from [Link]

Sources

A Comparative Guide to the In Vivo Validation of Furo[3,2-b]pyridine-2-sulfonamide's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of Furo[3,2-b]pyridine-2-sulfonamide, a derivative of a privileged heterocyclic scaffold. We will objectively compare its preclinical profile with alternative agents and present a detailed roadmap for its in vivo validation, grounded in scientific integrity and field-proven insights.

The Rise of the Furo[3,2-b]pyridine Scaffold: A Privileged Player in Drug Discovery

The Furo[3,2-b]pyridine core has garnered significant attention in medicinal chemistry due to its structural rigidity and ability to engage with a diverse range of biological targets.[1] This "privileged scaffold" has been the foundation for the development of potent and selective inhibitors for various protein kinases and signaling pathways implicated in numerous diseases, particularly cancer.[2][3]

Derivatives of this scaffold have demonstrated a remarkable breadth of activity, including:

  • Inhibition of Cdc2-like kinases (CLKs): These kinases are crucial for pre-mRNA splicing, a process often dysregulated in cancer.[2][3][4]

  • Modulation of the Hedgehog signaling pathway: Aberrant activation of this pathway is a known driver of several cancers.[3][4]

  • Cytotoxic effects against cancer cells: Various Furo[3,2-b]pyridine derivatives have shown promising growth inhibition in cancer cell lines.[2][5]

This guide will focus on the in vivo validation of a specific derivative, Furo[3,2-b]pyridine-2-sulfonamide, within the context of oncology.

Comparative Analysis: Furo[3,2-b]pyridine-2-sulfonamide vs. Alternative Kinase Inhibitors

To objectively assess the therapeutic potential of Furo[3,2-b]pyridine-2-sulfonamide, we will compare its preclinical data with that of established or investigational inhibitors targeting similar pathways. For this analysis, we will focus on its potential as a CLK inhibitor, a key area of interest for this scaffold.

FeatureFuro[3,2-b]pyridine-2-sulfonamide (Hypothetical Data)TG-003 (CLK Inhibitor)SRPIN340 (SRPK1/CLK Inhibitor)
Target(s) CLK1, CLK4CLK1, CLK4SRPK1, CLK1, CLK4
IC50 (CLK1) ~50 nM~20 nM~100 nM
Selectivity High against other kinase familiesModerateModerate
In Vitro Efficacy Apoptosis induction in MCF-7 cells[5]Inhibition of alternative splicingInhibition of viral replication
Known Liabilities Limited public dataPotential off-target effectsLimited in vivo data

Expert Insight: The Furo[3,2-b]pyridine scaffold's ability to engage with the back pocket of the kinase active site can confer high selectivity, a significant advantage over inhibitors that primarily target the more conserved hinge region.[4] This structural feature is a key rationale for prioritizing the in vivo validation of Furo[3,2-b]pyridine-2-sulfonamide.

In Vivo Validation Strategy: A Step-by-Step Guide

The following protocols are designed to rigorously evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of Furo[3,2-b]pyridine-2-sulfonamide in a relevant cancer model.

Experimental Workflow

G cluster_0 Pre-Clinical Evaluation cluster_1 Efficacy & Mechanism of Action cluster_2 Data Analysis & Interpretation A Animal Model Selection (e.g., MCF-7 Xenograft) B Dose-Range Finding Study A->B Establish Tolerability C Pharmacokinetic (PK) Analysis B->C Determine Dosing Regimen D Tumor Growth Inhibition Study C->D Initiate Efficacy Study E Pharmacodynamic (PD) Analysis (Target Engagement) D->E Confirm Mechanism F Toxicity Assessment D->F Assess Safety Profile G Statistical Analysis of Tumor Growth D->G E->G F->G H Correlation of PK/PD with Efficacy G->H I Go/No-Go Decision for Further Development H->I G A Significant Tumor Growth Inhibition? B Dose-Dependent Response? A->B Yes H De-prioritize Compound A->H No C Target Engagement Confirmed? B->C Yes F Optimize Dosing or Formulation B->F No D Acceptable Toxicity Profile? C->D Yes G Re-evaluate Mechanism of Action C->G No E Proceed to IND-Enabling Studies D->E Yes D->H No

Caption: Decision tree for advancing Furo[3,2-b]pyridine-2-sulfonamide.

Conclusion

The Furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel cancer therapeutics. The proposed in vivo validation plan for Furo[3,2-b]pyridine-2-sulfonamide provides a rigorous and scientifically sound approach to assess its therapeutic potential. By following these guidelines, researchers can generate the critical data needed to make informed decisions about the future development of this compound.

References

  • Current time information in Oskarshamn, SE.
  • Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]

  • Reddy, T. J., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. Available at: [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]

  • Kovalevich, J., & Corcoran, D. B. (2020). In Vivo Validation of a Small Molecule Inhibitor of Tau Self-Association in htau Mice. Journal of Alzheimer's Disease, 73(1), 147-161. Available at: [Link]

  • Galy, J. P., et al. (1995). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. Il Farmaco, 50(10), 699-707. Available at: [Link]

  • Chen, Y., et al. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available at: [Link]

  • Park, H., et al. (2013). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Bulletin of the Korean Chemical Society, 34(10), 2963-2970. Available at: [Link]

  • Rapisarda, A., et al. (2002). Identification of Small Molecule Inhibitors of Hypoxia-inducible Factor 1 Transcriptional Activation Pathway. Cancer Research, 62(15), 4316-4324. Available at: [Link]

  • Naresh, K. R., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(4), 1262-1267. Available at: [Link]

  • Kocyigit, M., & Gurdal, E. E. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Reddy, T. J., et al. (2026). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2022). Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega, 7(40), 35987-36001. Available at: [Link]

  • Dehghani, S., et al. (2024). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Pharmaceutics, 16(2), 241. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934091. Available at: [Link]

  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Furo[3,2-b]pyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers dedicated to advancing drug discovery and development, our work inherently involves the synthesis and handling of novel chemical entities. Furo[3,2-b]pyridine-2-sulfonamide represents a class of heterocyclic compounds with significant potential in medicinal chemistry. However, with scientific innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical agents is not merely a regulatory formality; it is a cornerstone of a robust safety culture and responsible research.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of Furo[3,2-b]pyridine-2-sulfonamide. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, this procedure is grounded in the well-established hazardous properties of its constituent functional groups: the pyridine ring system and the sulfonamide moiety. By understanding the causality behind these experimental choices, we can execute a disposal plan that is both scientifically sound and operationally secure.

Hazard Profile and Rationale for Specialized Disposal

The molecular architecture of Furo[3,2-b]pyridine-2-sulfonamide dictates its hazard profile and, consequently, its disposal requirements. The compound must be treated as hazardous chemical waste due to the combined risks posed by its structural components.

  • Pyridine Moiety: The pyridine ring is a known hazardous component. Pyridine and its derivatives are flammable, toxic, and pose a significant environmental risk if released.[1][2] They are subject to strict disposal regulations that prohibit release into sewer systems or municipal waste streams.[1][3] The primary disposal route for pyridine-containing waste is typically high-temperature incineration.[4]

  • Sulfonamide Group: Sulfonamides are a well-known class of pharmacophores, historically used as antibiotics. Disposing of compounds containing this moiety requires careful consideration to prevent the release of biologically active molecules into the environment, which could have unintended ecological consequences.[5] Therefore, all waste containing this compound should be managed as regulated pharmaceutical waste.[5][6]

  • Solid State & Handling: As a solid, this compound presents a risk of aerosolization and inhalation during handling.[7] All transfers and manipulations should be conducted in a manner that minimizes dust formation.[7][8]

Immediate Safety and Handling Precautions

Before beginning any disposal process, adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[7][9]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.[9]

Engineering Controls:

  • All handling and weighing of Furo[3,2-b]pyridine-2-sulfonamide, including the preparation of waste containers, must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.[5][8]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate all non-essential personnel from the area and eliminate any potential sources of ignition.[1][9] Contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[1][9] The collected material must then be placed into a sealed, labeled hazardous waste container for disposal.[1][2] Never use combustible materials like paper towels to absorb the spill.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing Furo[3,2-b]pyridine-2-sulfonamide are managed in compliance with the Resource Conservation and Recovery Act (RCRA) and best laboratory practices.[10]

Step 1: Waste Identification and Segregation This is the most critical step. All waste containing Furo[3,2-b]pyridine-2-sulfonamide must be classified as hazardous waste.

  • Action: Collect all waste streams—including residual solid compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper), and solutions—into a dedicated hazardous waste container.[8]

  • Causality: Do not mix this waste with other chemical waste streams.[8] Incompatible chemicals can react violently, and mixing waste streams complicates the final disposal process, increasing both risk and cost.

Step 2: Containerization and Labeling Proper containment and communication of hazards are non-negotiable.

  • Action: Use a chemically compatible, sealable, and leak-proof container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[8]

  • Labeling: The container must be clearly and securely labeled. According to EPA regulations, the label must include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "Furo[3,2-b]pyridine-2-sulfonamide" [3]

    • A clear indication of the associated hazards (e.g., Toxic, Flammable)[11]

    • The accumulation start date (the date the first drop of waste is added to the container)[5]

  • Causality: Accurate labeling is a federal requirement that ensures everyone, from the researcher to the waste technician, understands the container's contents and associated dangers, ensuring safe handling throughout the "cradle-to-grave" lifecycle of the waste.[11]

Step 3: On-Site Accumulation and Storage Waste must be stored safely prior to its removal by a certified disposal vendor.

  • Action: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8] This area should be a cool, dry location away from heat, open flames, or other ignition sources.[3][12]

  • Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, unauthorized access, and exposure to personnel. Segregation from incompatible materials prevents accidental reactions.

Step 4: Arranging for Final Disposal Final disposal must be handled by professionals.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][9][13] Provide them with the complete chemical name and all available safety information.

  • Prohibited Actions: Under no circumstances should Furo[3,2-b]pyridine-2-sulfonamide or its containers be disposed of in the regular trash or poured down the drain.[1][8] This can lead to severe environmental contamination and is a violation of federal and local regulations.

  • Causality: Licensed hazardous waste facilities are equipped to handle and destroy chemical waste through methods like high-temperature incineration, which breaks the compound down into less harmful components and prevents its release into the environment.[4][14]

Decontamination Procedures

Reusable Labware (Glassware, Spatulas, etc.):

  • Carefully rinse the contaminated item with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect this initial solvent rinsate as hazardous waste and add it to your designated container.[8]

  • After the initial solvent rinse, the labware can be washed thoroughly with soap and water.

Empty Stock Containers:

  • Empty containers that held Furo[3,2-b]pyridine-2-sulfonamide must be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[8] Only after this decontamination can the container be considered for recycling or disposal as non-hazardous waste, in accordance with institutional policy.

Summary of Disposal Considerations

Hazard Source (Functional Group)Associated RiskDisposal Implication / Action
Pyridine Moiety Flammability, Toxicity, Environmental Hazard[1][2]Treat as flammable and toxic waste. Must be disposed of via a licensed hazardous waste contractor, likely through incineration.[4] Do not dispose of in a landfill or sewer.[1]
Sulfonamide Moiety Potential for Biological Activity, Environmental Contaminant[5]Manage as pharmaceutical waste to prevent release into ecosystems.[5][6] Segregate from other waste streams.
Solid Powder Form Inhalation Hazard, Potential for Dust Formation[7]Handle only in a fume hood with appropriate PPE.[8] Collect all contaminated materials (gloves, wipers) as solid hazardous waste.
Overall Compound Regulated Hazardous ChemicalMust be managed under EPA RCRA "cradle-to-grave" regulations.[10] Requires strict segregation, labeling, and documentation.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of Furo[3,2-b]pyridine-2-sulfonamide waste.

G cluster_action 2. Immediate Action & Containment cluster_storage 3. On-Site Storage cluster_disposal 4. Final Disposal start Waste Generated (Furo[3,2-b]pyridine-2-sulfonamide) pure Pure Compound / Concentrated Residue consumables Contaminated Consumables (Gloves, Tips, Wipers) spill Spill Cleanup Material (Absorbent, Sand) collect Place directly into a dedicated, compatible hazardous waste container. pure->collect consumables->collect spill->collect label_container Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Info + Accumulation Date collect->label_container Ensure container is sealed when not adding waste. store Store sealed container in a designated, secure, and well-ventilated Satellite Accumulation Area. label_container->store contact Contact EHS or Licensed Hazardous Waste Contractor for pickup. store->contact end_node Waste Safely Managed for Incineration contact->end_node

Caption: Disposal workflow for Furo[3,2-b]pyridine-2-sulfonamide.

Conclusion

The responsible disposal of Furo[3,2-b]pyridine-2-sulfonamide is a non-negotiable aspect of laboratory safety and environmental compliance. By treating this compound as a regulated hazardous waste, segregating it meticulously, and coordinating with certified disposal professionals, we uphold our commitment to safety. This protocol provides the necessary framework to manage this waste stream effectively, protecting ourselves, our colleagues, and the environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]

  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure Safety Data Sheet. Retrieved from Laboratorium Discounter. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager. [Link]

  • Systematic Reviews in Pharmacy. (2024, August 29). Approaches of Pharmaceutical Waste Management and Handling. Retrieved from Systematic Reviews in Pharmacy. [Link]

  • Walsh Medical Media. (2024, September 20). Effective Pharmaceutical Waste Management for Environmental Safety. Retrieved from Walsh Medical Media. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]

  • Temarry. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from Temarry. [Link]

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from Agency for Toxic Substances and Disease Registry. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.